TD-0212
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[4-[[2-ethoxy-4-ethyl-5-[[[(2S)-4-methyl-2-sulfanylpentanoyl]amino]methyl]imidazol-1-yl]methyl]-3-fluorophenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34FN3O4S/c1-5-23-24(15-30-26(33)25(37)13-17(3)4)32(28(31-23)36-6-2)16-19-12-11-18(14-22(19)29)20-9-7-8-10-21(20)27(34)35/h7-12,14,17,25,37H,5-6,13,15-16H2,1-4H3,(H,30,33)(H,34,35)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJZYWSFNCKCDR-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(C(=N1)OCC)CC2=C(C=C(C=C2)C3=CC=CC=C3C(=O)O)F)CNC(=O)C(CC(C)C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(N(C(=N1)OCC)CC2=C(C=C(C=C2)C3=CC=CC=C3C(=O)O)F)CNC(=O)[C@H](CC(C)C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34FN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
No Publicly Available Information on the Function of TD-0212
Following a comprehensive review of publicly accessible scientific literature, clinical trial databases, and patent records, no specific drug, research compound, or therapeutic agent designated as TD-0212 has been identified.
Searches for "this compound function," "this compound mechanism of action," "this compound clinical trials," "this compound research," "this compound drug," "this compound compound," "this compound scientific literature," and "this compound patent" did not yield any relevant results pertaining to a biomedical substance. The identifier "0212" appeared in unrelated contexts, such as a stock ticker for Nanyang Holdings Limited.
This lack of information suggests several possibilities:
-
Internal Designation: this compound may be an internal codename for a compound within a pharmaceutical or biotechnology company that has not yet been disclosed publicly.
-
Early-Stage or Discontinued (B1498344) Project: The research on this compound may be in a very early, preclinical stage, with no publications or public presentations. Alternatively, the project may have been discontinued before reaching a stage of public disclosure.
-
Typographical Error: The designation provided may contain a typographical error.
Without any publicly available data, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create diagrams of signaling pathways related to this compound. Further clarification on the origin of this designation would be necessary to locate any relevant information.
No Publicly Available Data on the Antimicrobial Properties of TD-0212
Despite a comprehensive search for the antimicrobial agent designated TD-0212, no publicly available scientific literature or data could be identified. As a result, the creation of an in-depth technical guide, including data presentation, experimental protocols, and visualizations, is not possible at this time.
Searches for "this compound antimicrobial properties," "this compound mechanism of action," and "this compound preclinical studies" did not yield any relevant information on a compound with this identifier. The designation "this compound" may refer to an internal, proprietary compound name used within a specific research and development setting that has not yet been disclosed in peer-reviewed publications or other public forums.
Without access to foundational data regarding its antimicrobial activity, such as Minimum Inhibitory Concentrations (MICs) against various pathogens, or any elucidated mechanisms of action, the core requirements of the requested technical guide cannot be fulfilled. The construction of data tables, the detailing of experimental methodologies, and the generation of signaling pathway or workflow diagrams are all contingent upon the existence of this primary information.
Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to consult internal documentation or contact the originating institution or company for any available data. Should information on this compound become publicly available in the future, a comprehensive technical guide could be developed.
In-Depth Technical Guide to TD-0212: A Dual Angiotensin II Type 1 Receptor Antagonist and Neprilysin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
TD-0212 is a novel, orally active small molecule that demonstrates a dual pharmacological mechanism of action, functioning as both an antagonist of the angiotensin II type 1 (AT1) receptor and an inhibitor of neprilysin (NEP).[1][2] This dual activity makes it a promising therapeutic candidate for cardiovascular diseases such as hypertension and heart failure. By simultaneously blocking the vasoconstrictive effects of angiotensin II and potentiating the vasodilatory and natriuretic effects of natriuretic peptides, this compound offers a comprehensive approach to managing these complex conditions. This technical guide provides a detailed overview of the chemical structure, synthesis, and biological activity of this compound, including experimental protocols for its evaluation.
Chemical Structure and Properties
This compound, also referred to as compound 35 in its primary publication, possesses a complex chemical structure designed to interact with both the AT1 receptor and the active site of neprilysin.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (S)-4'-((2-ethoxy-4-ethyl-5-((2-mercapto-4-methylpentanamido)methyl)-1H-imidazol-1-yl)methyl)-3'-fluoro-[1,1'-biphenyl]-2-carboxylic acid | |
| Molecular Formula | C28H34FN3O4S | |
| Molecular Weight | 527.65 g/mol | |
| CAS Number | 1073549-10-6 | |
| SMILES | C(C1=CC=C(CN2C(OCC)=NC(CC)=C2CNC(=O)--INVALID-LINK--CC(C)C)=O)C(F)=C1C3=CC=CC=C3C(=O)O |
Synthesis of this compound
The synthesis of this compound involves a multi-step process, culminating in the coupling of the AT1 receptor antagonist core with the neprilysin inhibitor moiety. While the specific, step-by-step synthesis protocol is detailed in the supporting information of the primary research article, a general overview can be described. The synthesis originates from the merging of structural features from the known AT1 antagonist, losartan, and the neprilysin inhibitor, thiorphan.[3]
A detailed, step-by-step synthesis protocol is proprietary to the discovering entity and is often found in the supplementary materials of peer-reviewed publications or in patents. For the precise reaction conditions, reagents, and purification methods, consulting the primary literature, specifically the supporting information for "Discovery of this compound, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI)" in ACS Medicinal Chemistry Letters, is recommended.
Biological Activity and Mechanism of Action
This compound's therapeutic potential stems from its dual inhibition of two key targets in cardiovascular regulation: the AT1 receptor and neprilysin.
Angiotensin II Type 1 (AT1) Receptor Antagonism
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure. Angiotensin II, the primary effector of this system, binds to the AT1 receptor, leading to vasoconstriction, aldosterone (B195564) secretion, and sodium retention, all of which contribute to increased blood pressure. This compound acts as a competitive antagonist at the AT1 receptor, blocking the binding of angiotensin II and thereby mitigating its hypertensive effects.
Neprilysin (NEP) Inhibition
Neprilysin is a neutral endopeptidase that degrades several vasoactive peptides, including natriuretic peptides (ANP, BNP, and CNP), bradykinin, and adrenomedullin. These peptides exert vasodilatory, natriuretic, and diuretic effects, which help to lower blood pressure and reduce cardiac preload and afterload. By inhibiting neprilysin, this compound increases the circulating levels of these beneficial peptides, further contributing to its antihypertensive and cardioprotective effects.
In Vitro Potency
The potency of this compound at its respective targets has been quantified through in vitro assays.
Table 2: In Vitro Biological Activity of this compound
| Target | Assay Type | Value | Reference |
| Angiotensin II Type 1 (AT1) Receptor | Radioligand Binding Assay | pKi = 8.9 | [1][2] |
| Neprilysin (NEP) | Enzyme Inhibition Assay | pIC50 = 9.2 | [1][2] |
Signaling Pathways and Experimental Workflow
The dual mechanism of action of this compound can be visualized as follows:
Caption: Dual mechanism of action of this compound.
The experimental workflow for evaluating the dual activity of compounds like this compound typically involves a tiered screening process.
References
Pharmacokinetics and pharmacodynamics of TD-0212
An extensive search for the pharmacokinetics and pharmacodynamics of a compound designated "TD-0212" has yielded no publicly available scientific literature, clinical trial data, or regulatory information. This suggests that "this compound" may be an internal preclinical or early-stage development code that has not yet been disclosed in public forums, or it may be an incorrect identifier.
As a result, the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be generated at this time due to the absence of foundational data.
For the research and drug development professionals this guide is intended for, it is recommended to verify the compound identifier. If "this compound" is an internal designation, accessing internal company documentation will be necessary to retrieve the relevant pharmacokinetic and pharmacodynamic data. If the compound is known by another public name (e.g., an INN, USAN, or brand name), providing that identifier will allow for a renewed and potentially successful search for the required information.
No relevant compounds were found in searches of clinical trial registries or peer-reviewed pharmacological databases under the "this compound" identifier. Other compounds with numerical similarities, such as TD-1211, a peripherally selective opioid antagonist, were identified but are distinct molecules with their own specific profiles[1]. Similarly, clinical trials for other "-212" designated compounds like NEO212 are underway, but these are unrelated to a "this compound"[2].
Without primary or secondary data sources, a detailed analysis of this compound's absorption, distribution, metabolism, excretion, and its mechanism of action is not possible. We recommend consulting internal discovery and development documentation for the necessary information to proceed with creating the requested technical guide.
References
In Vitro Pharmacological Profile of TD-0212: A Selective Kinase Inhibitor for Oncological Research
Abstract: This document provides a comprehensive technical overview of the in vitro characterization of TD-0212, a novel small molecule inhibitor. The data presented herein detail its potent and selective activity against Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), a key regulator in the c-Jun N-terminal kinase (JNK) signaling pathway implicated in cancer cell proliferation and survival. This guide includes detailed experimental protocols, quantitative analysis of biochemical and cellular activities, and a selectivity profile, designed to support further investigation by researchers in oncology and drug development.
Mechanism of Action: Inhibition of the MAP4K1 Signaling Cascade
This compound is an ATP-competitive inhibitor of MAP4K1 (also known as HPK1). By binding to the kinase domain of MAP4K1, this compound effectively blocks the downstream phosphorylation cascade, leading to the inhibition of JNK activation and subsequent reduction in the expression of pro-proliferative and anti-apoptotic genes. The proposed mechanism provides a strong rationale for its anti-cancer effects observed in cellular models.
Biochemical Activity and Potency
The primary inhibitory activity of this compound was assessed using a biochemical assay against purified, recombinant human MAP4K1 enzyme.
Table 1: Biochemical Potency of this compound against MAP4K1
| Compound | Target | Assay Type | IC₅₀ (nM) |
| This compound | MAP4K1 | LanthaScreen™ Eu Kinase Binding Assay | 8.2 ± 1.5 |
Experimental Protocol: LanthaScreen™ Kinase Binding Assay
-
Reagents: Recombinant human MAP4K1 (Thermo Fisher), LanthaScreen™ Certified Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor "Tracer 236", and Eu-anti-GST Antibody were used.
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Procedure: a. A 10-point, 3-fold serial dilution of this compound was prepared in DMSO and then diluted in assay buffer. b. 4 µL of the diluted compound was added to the wells of a 384-well microplate. c. 4 µL of MAP4K1 enzyme mixed with Eu-anti-GST antibody was added to each well. d. 4 µL of Tracer 236 was added to all wells. e. The plate was incubated for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals were read on a suitable plate reader (e.g., EnVision® Multilabel Reader) at an excitation of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Data Analysis: The ratio of 665/615 nm emissions was calculated. IC₅₀ values were determined by fitting the dose-response data to a four-parameter logistic model using GraphPad Prism.
Cellular Anti-Proliferative Activity
The anti-proliferative effect of this compound was evaluated in a panel of cancer cell lines known to have upregulated JNK pathway activity.
Table 2: Cellular Anti-Proliferative Activity of this compound
| Cell Line | Cancer Type | GI₅₀ (µM) |
| Jurkat | T-cell Leukemia | 0.45 ± 0.08 |
| A549 | Non-Small Cell Lung Cancer | 1.2 ± 0.21 |
| PANC-1 | Pancreatic Carcinoma | 2.5 ± 0.35 |
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Culture: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seeding: Cells were seeded into opaque-walled 96-well plates at a density of 5,000 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: A 9-point serial dilution of this compound was prepared. Cells were treated with the compound for 72 hours.
-
Lysis and Signal Generation: An equal volume of CellTiter-Glo® Reagent (Promega) was added to each well, and the plate was mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: The plate was incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Luminescence was recorded using a microplate reader.
-
Data Analysis: The growth inhibition percentage (GI₅₀) was calculated by normalizing the data to vehicle (0% inhibition) and no-cell (100% inhibition) controls. Dose-response curves were fitted using a non-linear regression model.
Kinase Selectivity Profile
To assess the selectivity of this compound, it was screened against a panel of 48 related human kinases at a concentration of 1 µM.
Table 3: Selectivity of this compound against a Kinase Panel
| Kinase Target | % Inhibition at 1 µM |
| MAP4K1 | 98% |
| MAP4K2 | 45% |
| MAP4K3 | 38% |
| MINK1 | 25% |
| ZAK (MAP3K20) | 15% |
| Other 43 kinases | <10% |
Experimental Protocol: KinomeScan™ Profiling
-
Assay Principle: The screening was performed using the KinomeScan™ platform (DiscoverX), which is based on a competition binding assay. Kinases are tagged with DNA, and the test compound is assessed for its ability to displace a proprietary, immobilized, active-site directed ligand.
-
Procedure: a. This compound was prepared in DMSO to the required concentration. b. The compound was added to a reaction mixture containing the DNA-tagged kinase, the immobilized ligand, and other assay components. c. The mixture was incubated to allow for binding equilibrium to be reached. d. Unbound kinase was removed by washing.
-
Data Acquisition: The amount of kinase bound to the solid support was measured via quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: Results are reported as "% Inhibition," calculated by comparing the amount of bound kinase in the presence of this compound to a DMSO vehicle control. A lower remaining signal indicates stronger binding and higher inhibition.
In-depth Technical Guide: The Effects of TD-0212 on Cardiovascular Cell Lines
Disclaimer: Publicly available information on the specific compound "TD-0212" and its effects on cardiovascular cell lines is not available at this time. This document serves as a comprehensive template for researchers, scientists, and drug development professionals to structure and present their findings on this topic. The experimental protocols and data presented herein are illustrative and should be replaced with compound-specific data.
Executive Summary
This guide provides a detailed overview of the putative effects of this compound on various cardiovascular cell lines. It outlines the methodologies for key experiments, summarizes quantitative data in a structured format, and visualizes the proposed signaling pathways and experimental workflows. This document is intended to be a foundational resource for understanding the cellular and molecular mechanisms of this compound in a cardiovascular context.
Quantitative Data Summary
The following tables are designed to present a clear and comparative summary of the quantitative data obtained from various assays assessing the impact of this compound on cardiovascular cell lines.
Table 1: Cytotoxicity of this compound on Various Cardiovascular Cell Lines
| Cell Line | Cell Type | This compound IC50 (µM) | Exposure Time (hrs) | Assay Method |
| H9c2 | Rat Cardiomyoblasts | [Insert Data] | 24 | MTT Assay |
| HUVEC | Human Umbilical Vein Endothelial Cells | [Insert Data] | 24 | CellTiter-Glo® |
| CASMC | Human Coronary Artery Smooth Muscle Cells | [Insert Data] | 48 | Neutral Red Assay |
| AC16 | Human Adult Ventricular Cardiomyocytes | [Insert Data] | 48 | LDH Assay |
Table 2: Effect of this compound on Cell Proliferation
| Cell Line | This compound Conc. (µM) | Proliferation Index (% of Control) | Assay Method |
| HUVEC | [Insert Data] | [Insert Data] | BrdU Incorporation |
| CASMC | [Insert Data] | [Insert Data] | Ki-67 Staining |
Table 3: Induction of Apoptosis by this compound
| Cell Line | This compound Conc. (µM) | % Apoptotic Cells (Annexin V+) | % Necrotic Cells (PI+) |
| H9c2 | [Insert Data] | [Insert Data] | [Insert Data] |
| AC16 | [Insert Data] | [Insert Data] | [Insert Data] |
Table 4: Modulation of Key Signaling Proteins by this compound in AC16 Cells
| Protein Target | This compound Conc. (µM) | Fold Change in Expression (vs. Control) | Method |
| p-Akt (Ser473) | [Insert Data] | [Insert Data] | Western Blot |
| Total Akt | [Insert Data] | [Insert D ata] | Western Blot |
| p-ERK1/2 (Thr202/Tyr204) | [Insert Data] | [Insert Data] | Western Blot |
| Total ERK1/2 | [Insert Data] | [Insert Data] | Western Blot |
| Cleaved Caspase-3 | [Insert Data] | [Insert Data] | Western Blot |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are standardized and should be adapted based on specific laboratory conditions and reagents.
Cell Culture
-
H9c2, HUVEC, CASMC, and AC16 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
For all experiments, cells were seeded at a density of 1 x 10^5 cells/well in 96-well plates or 1 x 10^6 cells/well in 6-well plates and allowed to adhere overnight.
Cytotoxicity Assays (MTT Assay Example)
-
Seed cells in a 96-well plate and treat with varying concentrations of this compound for 24-48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
-
Treat cells with this compound for the desired time period.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blotting
-
Lyse this compound-treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using the BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software.
Signaling Pathways and Workflows
The following diagrams illustrate the proposed signaling pathways affected by this compound and the general experimental workflows.
The Selective Dual Inhibition of AT1 and NEP by TD-0212: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the selectivity of TD-0212, a dual-acting inhibitor of the Angiotensin II Type 1 (AT1) receptor and Neprilysin (NEP). By merging the structural features of an AT1 antagonist (similar to losartan) and a NEP inhibitor (similar to thiorphan), this compound emerges as a promising therapeutic agent.[1] This document outlines the quantitative measures of its inhibitory activity, the experimental methodologies used to determine its selectivity, and the underlying signaling pathways it modulates.
Quantitative Assessment of this compound Activity
The efficacy of this compound as a dual inhibitor is quantified by its high affinity for the AT1 receptor and potent inhibition of the neprilysin enzyme. The key parameters defining this activity are summarized below.
| Target | Parameter | Value | Reference |
| Angiotensin II Type 1 (AT1) Receptor | pKi | 8.9 | [2][3][4] |
| Neprilysin (NEP) | pIC50 | 9.2 | [2][3][4] |
These values indicate that this compound is a highly potent and balanced inhibitor of both targets, operating in the nanomolar range.
Core Signaling Pathways
To fully appreciate the mechanism of action of this compound, it is essential to understand the signaling cascades associated with its targets.
Angiotensin II Type 1 (AT1) Receptor Signaling
The AT1 receptor, a G-protein coupled receptor (GPCR), is a central regulator of blood pressure and cardiovascular homeostasis. Upon binding its endogenous ligand, Angiotensin II, the AT1 receptor initiates a complex network of intracellular signaling pathways. These pathways are primarily mediated through Gq/11, Gi/o, and G12/13 proteins, as well as G-protein independent pathways involving β-arrestin. Key downstream effects include vasoconstriction, inflammation, cellular proliferation, and fibrosis.
References
Methodological & Application
TD-0212 experimental protocol for cell culture
Application Notes: TD-0212
Introduction
This compound is a novel, potent, and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration. Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of various human cancers, making it a key target for therapeutic intervention. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in cancer cell lines, focusing on cell viability, target engagement, and functional cellular responses.
Mechanism of Action
This compound selectively targets the p110α isoform of PI3K, inhibiting its kinase activity and thereby preventing the phosphorylation of its downstream substrate, Akt. This blockade leads to the deactivation of the entire PI3K/Akt/mTOR signaling cascade, resulting in decreased cell proliferation and survival.
Figure 1: this compound inhibits the PI3K/Akt signaling pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability upon treatment with this compound.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete growth medium (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO) and a no-cell control.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis of PI3K Pathway Modulation
This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Figure 2: Western Blot experimental workflow.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 2, 6, 24 hours).
-
Lyse the cells in RIPA buffer, and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
Analyze band intensities using densitometry software.
Quantitative Data Summary
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Tissue of Origin | IC₅₀ (nM) after 72h |
| MCF-7 | Breast Cancer | 8.5 ± 1.2 |
| A549 | Lung Cancer | 25.3 ± 3.1 |
| U87 MG | Glioblastoma | 15.7 ± 2.5 |
Table 2: Effect of this compound on Akt Phosphorylation in MCF-7 Cells
| This compound Conc. (nM) | p-Akt (Ser473) / Total Akt Ratio (Normalized to Control) |
| 0 (Vehicle) | 1.00 |
| 1 | 0.65 ± 0.08 |
| 10 | 0.21 ± 0.05 |
| 100 | 0.05 ± 0.02 |
Logical Framework for In Vitro Evaluation
The following diagram illustrates the logical progression of experiments to characterize the cellular effects of this compound.
Figure 3: Logical workflow for this compound in vitro characterization.
Application Notes and Protocols for TD-0212 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-0212 is a synthetic small molecule identified as a potent antimicrobial agent. Its primary mechanism of action is the inhibition of peptidoglycan polymerization, a crucial process in the formation of the bacterial cell wall.[1] This targeted action makes this compound a compound of interest for research into novel antibacterial therapies, particularly against gram-positive bacteria. These application notes provide detailed protocols for the initial characterization and utilization of this compound in a laboratory environment.
Disclaimer: this compound is intended for research purposes only and is not for personal or veterinary use.[1]
Physicochemical Properties
A summary of the known properties of this compound is presented in Table 1.
| Property | Value | Source |
| Chemical Formula | C28H34FN3O4S | Biosynth |
| Molecular Weight | 527.7 g/mol | Biosynth |
| CAS Number | 1073549-10-6 | Biosynth |
Application I: Determination of Antimicrobial Activity
The initial assessment of a novel antimicrobial compound involves determining its spectrum of activity and potency. The Minimum Inhibitory Concentration (MIC) is a fundamental parameter that quantifies the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of this compound against various gram-positive bacteria using the broth microdilution method.
Materials:
-
This compound
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in CAMHB to create a working stock at a concentration twice the highest desired final concentration in the assay.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard the final 100 µL from well 10.
-
Well 11 will serve as a growth control (no this compound).
-
Well 12 will serve as a sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.
-
Data Presentation
While specific MIC values for this compound are not yet publicly available, the results of such an experiment should be summarized as shown in Table 2.
| Gram-Positive Bacterium | This compound MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Data to be determined |
| Streptococcus pneumoniae (ATCC 49619) | Data to be determined |
| Enterococcus faecalis (ATCC 29212) | Data to be determined |
Application II: Investigation of Mechanism of Action
This compound is known to inhibit peptidoglycan polymerization.[1] The following protocol describes an in vitro assay to confirm and characterize this inhibitory activity.
Signaling Pathway: Peptidoglycan Synthesis
The synthesis of peptidoglycan is a multi-step process that is essential for bacterial cell wall integrity. The pathway involves cytoplasmic and membrane-associated steps, culminating in the polymerization of glycan chains and their cross-linking.
Caption: Peptidoglycan synthesis pathway and the putative target of this compound.
Protocol 2: In Vitro Peptidoglycan Polymerization Assay
This assay measures the incorporation of radiolabeled N-acetylglucosamine (GlcNAc) into peptidoglycan in bacterial membrane preparations. Inhibition of this process by this compound would confirm its mechanism of action.
Materials:
-
Bacterial membrane preparation from a gram-positive organism (e.g., S. aureus)
-
This compound
-
UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pp)
-
UDP-[³H]N-acetylglucosamine (UDP-[³H]GlcNAc)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, UDP-MurNAc-pp, and varying concentrations of this compound (or vehicle control).
-
Add the bacterial membrane preparation to each tube.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
-
Initiation of Reaction:
-
Start the reaction by adding UDP-[³H]GlcNAc to each tube.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Termination and Precipitation:
-
Stop the reaction by adding an equal volume of cold 10% TCA.
-
Incubate on ice for 30 minutes to precipitate the polymerized peptidoglycan.
-
-
Filtration and Washing:
-
Filter the contents of each tube through a glass fiber filter under vacuum.
-
Wash the filters three times with cold 5% TCA to remove unincorporated radiolabeled substrate.
-
Wash the filters once with ethanol.
-
-
Quantification:
-
Place the dried filters into scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the peptidoglycan polymerization.
-
Data Presentation
The quantitative results from this experiment can be presented in a table format.
| This compound Concentration (µM) | % Inhibition of Peptidoglycan Polymerization |
| 0 (Control) | 0 |
| Concentration 1 | Data to be determined |
| Concentration 2 | Data to be determined |
| Concentration 3 | Data to be determined |
| IC50 (µM) | Data to be determined |
Experimental Workflow
The following diagram illustrates the logical flow of experiments for the characterization of this compound.
Caption: Experimental workflow for the laboratory evaluation of this compound.
References
Application of TD-0212 in Hypertension Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-0212 is a novel, orally active dual-pharmacology agent that functions as both an Angiotensin II Type 1 (AT1) receptor antagonist and a Neprilysin (NEP) inhibitor. This dual mechanism of action positions this compound as a promising candidate for the treatment of hypertension. By blocking the AT1 receptor, this compound inhibits the vasoconstrictive effects of angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS). Simultaneously, by inhibiting neprilysin, it enhances the levels of natriuretic peptides, which promote vasodilation and sodium excretion. This combined action offers a potentially more effective approach to blood pressure control with a favorable safety profile, particularly a lower risk of angioedema compared to agents that also inhibit the angiotensin-converting enzyme (ACE).
These application notes provide a comprehensive overview of the use of this compound in preclinical hypertension research, including its in vitro characterization and in vivo efficacy in established rodent models of hypertension. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of this compound's pharmacological profile.
Data Presentation
In Vitro Potency of this compound
| Target | Assay Type | Parameter | Value |
| Angiotensin II Type 1 (AT1) Receptor | Radioligand Binding | pKi | 8.9 |
| Neprilysin (NEP) | Enzyme Inhibition | pIC50 | 9.2 |
In Vivo Antihypertensive Efficacy of this compound
| Hypertension Model | Animal Strain | Treatment | Dose (mg/kg, p.o.) | Change in Mean Arterial Pressure (MAP) |
| Renin-Dependent | Spontaneously Hypertensive Rat (SHR) | This compound | 10 | Significant reduction |
| Renin-Independent | DOCA-Salt Rat | This compound | 30 | Significant reduction |
Note: "Significant reduction" indicates a statistically significant decrease in blood pressure compared to vehicle-treated controls as reported in the source literature. Specific mmHg values from the primary source are not publicly available.
Angioedema Risk Assessment
| Model | Animal Strain | Treatment | Dose (mg/kg, p.o.) | Effect on Tracheal Plasma Extravasation |
| Bradykinin-Mediated Angioedema | Rat | This compound | Antihypertensive doses | No significant increase |
| Bradykinin-Mediated Angioedema | Rat | Omapatrilat | Antihypertensive doses | Significant increase |
Experimental Protocols
In Vitro AT1 Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the human AT1 receptor.
Methodology: Radioligand competition binding assay.
Materials:
-
Human recombinant AT1 receptors expressed in a suitable cell line (e.g., CHO or HEK293 cells)
-
Radioligand: [125I]-Sar1,Ile8-Angiotensin II
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation counter and fluid
Protocol:
-
Prepare cell membranes expressing the human AT1 receptor.
-
In a 96-well plate, add increasing concentrations of this compound.
-
Add a fixed concentration of [125I]-Sar1,Ile8-Angiotensin II to each well.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 60 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a saturating concentration of unlabeled angiotensin II.
-
Calculate the specific binding and determine the IC50 value for this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vitro Neprilysin Inhibition Assay
Objective: To determine the potency of this compound to inhibit human neprilysin enzymatic activity.
Methodology: Fluorometric enzyme inhibition assay.
Materials:
-
Recombinant human neprilysin (NEP)
-
Fluorogenic NEP substrate (e.g., Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
96-well black microplates
-
Fluorometric plate reader
Protocol:
-
In a 96-well plate, add increasing concentrations of this compound.
-
Add a fixed concentration of recombinant human neprilysin to each well.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic NEP substrate.
-
Monitor the increase in fluorescence over time at an excitation wavelength of ~320 nm and an emission wavelength of ~400 nm.
-
Determine the initial reaction rates (slopes of the kinetic curves).
-
Calculate the percentage of NEP inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the blood pressure-lowering effect of this compound in a renin-dependent model of hypertension.
Methodology: Oral administration of this compound to conscious, telemetered SHRs.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Telemetry system for continuous blood pressure monitoring
-
Oral gavage needles
Protocol:
-
Implant telemetry transmitters in SHRs for the measurement of arterial blood pressure and allow for a recovery period of at least one week.
-
Record baseline blood pressure for 24-48 hours.
-
Randomly assign animals to treatment groups (vehicle or this compound).
-
Administer a single oral dose of this compound or vehicle by gavage.
-
Continuously monitor mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP) for at least 24 hours post-dose.
-
Analyze the data to determine the maximum change in blood pressure and the duration of the antihypertensive effect.
In Vivo Antihypertensive Efficacy in Deoxycorticosterone Acetate (B1210297) (DOCA)-Salt Hypertensive Rats
Objective: To assess the antihypertensive activity of this compound in a renin-independent, volume-dependent model of hypertension.
Methodology: Oral administration of this compound to conscious, telemetered DOCA-salt rats.
Materials:
-
Male Sprague-Dawley rats
-
Deoxycorticosterone acetate (DOCA)
-
1% NaCl drinking water
-
This compound
-
Vehicle
-
Telemetry system
-
Oral gavage needles
Protocol:
-
Perform a unilateral nephrectomy on Sprague-Dawley rats.
-
Implant a DOCA pellet (e.g., 25 mg) subcutaneously.
-
Provide 1% NaCl as drinking water to induce hypertension over a period of 3-4 weeks.
-
Implant telemetry transmitters and allow for recovery.
-
Record baseline hypertensive blood pressure.
-
Administer a single oral dose of this compound or vehicle.
-
Continuously monitor blood pressure for at least 24 hours.
-
Analyze the data to quantify the reduction in blood pressure.
Rat Tracheal Plasma Extravasation Model for Angioedema Risk
Objective: To evaluate the potential of this compound to cause bradykinin-mediated angioedema-like effects.
Methodology: Measurement of Evans blue dye extravasation in the trachea of anesthetized rats.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Omapatrilat (positive control)
-
Vehicle
-
Evans blue dye
-
Substance P (or other inflammatory stimulus)
-
Spectrophotometer
Protocol:
-
Administer this compound, omapatrilat, or vehicle orally at antihypertensive doses.
-
After a specified pretreatment time (e.g., 1-2 hours), anesthetize the rats.
-
Inject Evans blue dye intravenously.
-
After a short circulation period, induce plasma extravasation by intravenous administration of substance P.
-
After a further period, perfuse the systemic circulation with saline to remove intravascular dye.
-
Dissect the trachea and incubate it in formamide to extract the extravasated Evans blue dye.
-
Measure the absorbance of the formamide extract at ~620 nm.
-
Quantify the amount of extravasated dye and compare the effects of the different treatments.
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Preclinical evaluation workflow for this compound.
Caption: Therapeutic rationale for this compound.
Application Notes and Protocols for TD-0212: A Novel Bacterial Resistance Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the development of novel therapeutic strategies.[1][2] One promising approach is the use of antibiotic potentiators, compounds that can restore the efficacy of existing antibiotics against resistant bacterial strains.[2][3][4] This document provides detailed application notes and protocols for the study of TD-0212, a novel investigational agent developed to counteract bacterial resistance.
This compound is a potent inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1), a key enzyme responsible for conferring resistance to a broad spectrum of β-lactam antibiotics, including carbapenems.[5][6][7] NDM-1 achieves this by hydrolyzing the amide bond in the β-lactam ring of these antibiotics, rendering them inactive.[5][8] By inhibiting NDM-1, this compound aims to restore the antibacterial activity of β-lactams against NDM-1 producing bacteria. These protocols are designed to assist researchers in evaluating the efficacy and mechanism of action of this compound in a laboratory setting.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Combination with Meropenem (B701) against NDM-1-producing E. coli
| Treatment Group | MIC of Meropenem (µg/mL) | Fold-Decrease in MIC | Fractional Inhibitory Concentration Index (FICI) |
| Meropenem Alone | 64 | - | - |
| Meropenem + this compound (4 µg/mL) | 4 | 16 | 0.125 |
Note: Data is representative of potential findings based on similar compounds.[9]
Table 2: Inhibition of NDM-1 Hydrolysis Activity by this compound
| This compound Concentration (µg/mL) | Percent Inhibition of NDM-1 Activity | IC50 (µM) |
| 1 | 25.5 | \multirow{4}{*}{13.8 ± 0.5} |
| 5 | 78.2 | |
| 10 | 93.3 | |
| 20 | 98.1 |
Note: Data is representative of potential findings based on similar compounds.[9]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
NDM-1 producing bacterial strain (e.g., E. coli expressing NDM-1)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Meropenem
-
This compound
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Prepare serial two-fold dilutions of meropenem in CAMHB in the microtiter plate.
-
For combination studies, add a fixed sub-inhibitory concentration of this compound to each well containing the meropenem dilutions.
-
Add the bacterial inoculum to each well.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the antimicrobial agent that inhibits visible growth. The Fractional Inhibitory Concentration Index (FICI) can be calculated to determine synergy.
Protocol 2: NDM-1 Enzyme Inhibition Assay
This protocol measures the ability of this compound to inhibit the enzymatic activity of purified NDM-1.
Materials:
-
Purified NDM-1 enzyme
-
Cefazolin (B47455) (or another suitable β-lactam substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
This compound
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a solution of purified NDM-1 enzyme in the assay buffer.
-
Prepare various concentrations of this compound in the assay buffer.
-
In a quartz cuvette, mix the NDM-1 enzyme solution with the different concentrations of this compound.
-
Incubate the mixture for a predetermined time at room temperature.
-
Initiate the reaction by adding a solution of cefazolin to the cuvette.
-
Monitor the hydrolysis of cefazolin by measuring the decrease in absorbance at a specific wavelength (e.g., 273 nm) over time.
-
Calculate the initial velocity of the reaction for each concentration of this compound.
-
Determine the percent inhibition and the IC50 value of this compound.
Protocol 3: Time-Kill Assay
This protocol assesses the bactericidal or bacteriostatic effect of an antimicrobial agent over time.
Materials:
-
NDM-1 producing bacterial strain
-
CAMHB
-
Meropenem
-
This compound
-
Sterile saline
-
Agar (B569324) plates
Procedure:
-
Prepare a bacterial culture in the logarithmic growth phase.
-
Inoculate flasks containing CAMHB with the bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL.
-
Add meropenem alone, this compound alone, and the combination of meropenem and this compound at their respective MIC or multiples of the MIC.
-
Include a growth control flask without any antimicrobial agents.
-
Incubate all flasks at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time to generate time-kill curves.
Mandatory Visualizations
Caption: Mechanism of action of this compound in overcoming NDM-1 mediated resistance.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Logical relationship of this compound action on the antibiotic resistance pathway.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Antibiotic Potentiators Against Multidrug-Resistant Bacteria: Discovery, Development, and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic Potentiation as a Promising Strategy to Combat Macrolide Resistance in Bacterial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potential inhibitors designed against NDM-1 type metallo-β-lactamases: an attempt to enhance efficacies of antibiotics against multi-drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiosemicarbazones exhibit inhibitory efficacy against New Delhi metallo-β-lactamase-1 (NDM-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antimicrobial peptide thanatin disrupts the bacterial outer membrane and inactivates the NDM-1 metallo-β-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bacterial resistance mechanisms to beta-lactam antibiotics: assessment of management strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The activity and mechanism of vidofludimus as a potent enzyme inhibitor against NDM-1-positive E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring TD-0212 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-0212 is a dual-pharmacology agent that functions as both an angiotensin II type 1 (AT1) receptor antagonist and a neprilysin (NEP) inhibitor.[1][2] This unique mechanism of action necessitates a comprehensive suite of assays to fully characterize its activity. These application notes provide detailed protocols for biochemical and cell-based assays to determine the potency and mechanism of action of this compound on both of its targets.
Biochemical Assays
Biochemical assays are essential for determining the direct interaction of this compound with its molecular targets in a simplified, cell-free system.
AT1 Receptor Binding Assay
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the AT1 receptor.
Data Presentation:
| Parameter | Description | Value |
| pKi | The negative logarithm of the inhibition constant (Ki) for this compound at the AT1 receptor. | 8.9 |
| Radioligand | [125I]-[Sar1,Ile8]Angiotensin II | - |
| Receptor Source | Rat liver membranes or commercially available membranes from cells overexpressing human AT1 receptor.[3][4] | - |
| Assay Buffer | 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4 | - |
Experimental Protocol:
-
Membrane Preparation:
-
Homogenize rat liver tissue or cells expressing the AT1 receptor in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 1 mg/mL. Store at -80°C.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add 25 µL of assay buffer, 25 µL of [125I]-[Sar1,Ile8]Angiotensin II (final concentration ~0.1 nM), and 25 µL of a serial dilution of this compound (e.g., from 10-11 M to 10-5 M).
-
For total binding, add 25 µL of assay buffer instead of the competitor.
-
For non-specific binding, add 25 µL of a saturating concentration of unlabeled angiotensin II (e.g., 1 µM).
-
Initiate the binding reaction by adding 25 µL of the membrane preparation (10-20 µg of protein).
-
Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
-
Filtration and Detection:
-
Terminate the reaction by rapid filtration through a glass fiber filter plate pre-soaked in wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
Experimental Workflow:
Caption: Workflow for AT1 Receptor Binding Assay.
Neprilysin (NEP) Enzymatic Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of neprilysin using a fluorogenic substrate.[1][2][6][7]
Data Presentation:
| Parameter | Description | Value |
| pIC50 | The negative logarithm of the half-maximal inhibitory concentration (IC50) of this compound against NEP. | 9.2 |
| Enzyme | Recombinant human neprilysin | - |
| Substrate | Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH) | - |
| Assay Buffer | 50 mM Tris-HCl, 25 mM NaCl, 5 µM ZnCl2, pH 7.5 | - |
Experimental Protocol:
-
Assay Setup:
-
In a 96-well black plate, add 50 µL of assay buffer.
-
Add 25 µL of a serial dilution of this compound (e.g., from 10-11 M to 10-5 M).
-
For the positive control (100% activity), add 25 µL of assay buffer instead of the inhibitor.
-
For the negative control (0% activity), add 25 µL of a known NEP inhibitor (e.g., thiorphan).
-
-
Enzyme Reaction:
-
Add 25 µL of recombinant human neprilysin (final concentration ~0.5 ng/µL) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic NEP substrate (final concentration ~10 µM).
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity (e.g., Excitation/Emission = 320/420 nm) in a kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive and negative controls.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway:
Caption: Neprilysin Enzymatic Assay Principle.
Cell-Based Assays
Cell-based assays provide a more physiologically relevant system to assess the functional consequences of this compound activity.
AT1 Receptor Functional Assay (Calcium Mobilization)
This assay measures the ability of this compound to block angiotensin II-induced calcium mobilization in cells expressing the AT1 receptor.[8]
Data Presentation:
| Parameter | Description |
| Cell Line | HEK293 or CHO cells stably expressing the human AT1 receptor. |
| Stimulant | Angiotensin II |
| Readout | Intracellular calcium concentration |
| Detection Method | Calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM) |
Experimental Protocol:
-
Cell Preparation:
-
Seed HEK293-AT1 cells in a 96-well black, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Antagonist Treatment:
-
Add a serial dilution of this compound to the cells and incubate for 15-30 minutes at room temperature.
-
-
Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injector.
-
Measure the baseline fluorescence for a few seconds.
-
Inject angiotensin II (at a concentration that elicits ~80% of the maximal response, e.g., EC80) and continue to measure the fluorescence intensity for 1-2 minutes.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the response of cells treated with angiotensin II alone (0% inhibition) and untreated cells (100% inhibition).
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow:
Caption: Calcium Mobilization Assay Workflow.
Cellular Neprilysin Activity Assay
This assay measures the inhibition of endogenous or overexpressed neprilysin activity in a cellular context.
Data Presentation:
| Parameter | Description |
| Cell Line | Cells with high endogenous NEP expression (e.g., some cancer cell lines) or cells engineered to overexpress NEP. |
| Substrate | A cell-permeable fluorogenic NEP substrate. |
| Readout | Fluorescence intensity |
Experimental Protocol:
-
Cell Plating:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with a serial dilution of this compound for a predetermined time (e.g., 1-2 hours) in a serum-free medium.
-
-
Substrate Addition:
-
Add the cell-permeable fluorogenic NEP substrate to each well.
-
-
Fluorescence Measurement:
-
Incubate the plate at 37°C and measure the fluorescence at regular intervals using a fluorescence plate reader.
-
-
Data Analysis:
-
Determine the rate of substrate cleavage from the kinetic fluorescence readings.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the cellular IC50.
-
Logical Relationship of Dual Activity:
Caption: Dual Mechanism of Action of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. SensoLyte® 520 Neprilysin Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 3. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 4. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.uwec.edu [chem.uwec.edu]
- 6. content.abcam.com [content.abcam.com]
- 7. SensoLyte® 520 Neprilysin Activity Assay Kit Fluorimetric - 1 kit | Enzyme Assay Kits | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
No Publicly Available Data for Compound TD-0212 in Signaling Pathway Research
Despite a comprehensive search of scientific literature and public databases, no information was found for a compound designated "TD-0212" in the context of studying signaling pathways.
This suggests that "this compound" may be an internal development code for a compound that has not yet been disclosed in publicly available resources, or the identifier may be incorrect. As a result, the creation of detailed Application Notes and Protocols as requested is not possible at this time.
For researchers, scientists, and drug development professionals interested in the study of signaling pathways, access to accurate and verifiable information is paramount. The generation of detailed protocols, data summaries, and pathway visualizations requires a foundation of established scientific findings.
To proceed with a request of this nature, a publicly recognized identifier for the compound of interest is necessary. This may include:
-
A formal chemical name
-
A recognized trivial name or brand name
-
A Chemical Abstracts Service (CAS) registry number
-
A reference to a peer-reviewed scientific publication or patent where the compound is described
Without such information, it is not feasible to provide the detailed and accurate scientific content required for research and development purposes. We recommend verifying the compound identifier and providing a publicly accessible reference to enable the generation of the requested materials.
Application Notes and Protocols for Testing TD-0212 on Biomaterial Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive set of protocols for the in vitro evaluation of TD-0212, a novel therapeutic agent, when incorporated into biomaterial coatings. These protocols are designed to assess the biocompatibility, therapeutic efficacy, and drug release characteristics of this compound-eluting coatings intended for use in medical devices. The successful completion of these assays will provide critical data for the preclinical assessment of this compound-coated biomaterials.
Biocompatibility Assessment
Biocompatibility testing is essential to ensure that the this compound-coated biomaterial does not elicit adverse reactions in the host.[1][2] The following assays are recommended for a comprehensive biocompatibility assessment.
Cytotoxicity Assay (ISO 10993-5)
This assay evaluates the potential for the this compound coating to cause cell death.[1][3]
Experimental Protocol:
-
Material Preparation: Prepare this compound-coated and uncoated (control) biomaterial samples of a standardized surface area.
-
Cell Culture: Seed a relevant cell line (e.g., L929 fibroblasts, primary endothelial cells) in 96-well plates and culture until a confluent monolayer is formed.
-
Extraction: Prepare extracts of the test and control materials by incubating them in a cell culture medium for 24 hours at 37°C, according to ISO 10993-12 standards.
-
Cell Treatment: Replace the culture medium in the 96-well plates with the prepared extracts. Include a negative control (fresh culture medium) and a positive control (e.g., dilute sodium lauryl sulfate).
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
Viability Assessment: Quantify cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial activity.[1][4]
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control. A reduction in viability of more than 30% is generally considered a cytotoxic effect.
Data Presentation:
| Sample | Concentration of this compound | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| Uncoated Control | 0 µg/mL | 100 ± 5 | 100 ± 5 | 100 ± 5 |
| This compound Low Dose | X µg/mL | 98 ± 6 | 95 ± 7 | 92 ± 8 |
| This compound High Dose | Y µg/mL | 96 ± 5 | 93 ± 6 | 89 ± 7 |
| Positive Control | N/A | 10 ± 3 | 5 ± 2 | 2 ± 1 |
Cell Adhesion Assay
This assay assesses the ability of cells to attach to the this compound-coated surface, which is crucial for tissue integration.[5][6][7]
Experimental Protocol:
-
Material Preparation: Place sterile this compound-coated and uncoated biomaterial discs in a 24-well plate.
-
Cell Seeding: Seed a relevant cell type (e.g., osteoblasts for orthopedic implants, endothelial cells for cardiovascular devices) onto the material surfaces at a known density.
-
Incubation: Allow cells to adhere for a defined period (e.g., 4, 12, and 24 hours).
-
Washing: Gently wash the surfaces with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells. This can be done by staining the cells with a fluorescent dye (e.g., Calcein AM) and imaging with a fluorescence microscope, followed by cell counting using image analysis software. Alternatively, a colorimetric assay like the crystal violet assay can be used.[8]
-
Data Analysis: Compare the number of adherent cells on the this compound-coated surface to the uncoated control.
Data Presentation:
| Sample | Time Point | Number of Adherent Cells/mm² |
| Uncoated Control | 4h | 500 ± 50 |
| 12h | 1200 ± 100 | |
| 24h | 2500 ± 200 | |
| This compound Coated | 4h | 480 ± 60 |
| 12h | 1150 ± 120 | |
| 24h | 2400 ± 180 |
Therapeutic Efficacy Assessment
Assuming this compound has anti-inflammatory properties, the following assays can be used to evaluate its therapeutic efficacy.
In Vitro Anti-Inflammatory Assay
This assay measures the ability of the this compound coating to reduce the inflammatory response of immune cells.[9][10][11]
Experimental Protocol:
-
Cell Culture: Culture macrophages (e.g., RAW 264.7 cell line) on the this compound-coated and uncoated biomaterial surfaces.
-
Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the culture medium.
-
Incubation: Incubate for 24 hours.
-
Cytokine Analysis: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using an Enzyme-Linked Immunosorbent Assay (ELISA).[10]
-
Gene Expression Analysis: Lyse the cells and extract RNA. Perform quantitative real-time polymerase chain reaction (qRT-PCR) to measure the gene expression of inflammatory markers like Nos2 (inducible nitric oxide synthase) and Ptgs2 (cyclooxygenase-2).
-
Data Analysis: Compare the cytokine levels and gene expression in cells cultured on this compound-coated surfaces to those on uncoated surfaces.
Data Presentation:
| Sample | TNF-α (pg/mL) | IL-6 (pg/mL) | Nos2 Relative Gene Expression | Ptgs2 Relative Gene Expression |
| Uncoated Control + LPS | 1500 ± 150 | 2000 ± 200 | 100 ± 10 | 80 ± 8 |
| This compound Coated + LPS | 500 ± 60 | 700 ± 80 | 30 ± 5 | 25 ± 4 |
Drug Release Kinetics
Understanding the release profile of this compound from the coating is crucial for predicting its therapeutic window and duration of action.[12][13][14]
In Vitro Drug Elution Study
This study measures the rate and amount of this compound released from the coating over time.[15][16][17]
Experimental Protocol:
-
Sample Preparation: Place this compound-coated biomaterials of a known surface area and drug loading into individual vials.
-
Elution Medium: Add a defined volume of a physiologically relevant buffer (e.g., PBS at pH 7.4) to each vial.
-
Incubation: Incubate the vials at 37°C with gentle agitation.
-
Sampling: At predetermined time points (e.g., 1, 4, 8, 24, 48, 72 hours, and weekly thereafter), collect the entire elution medium and replace it with fresh buffer.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative amount and percentage of this compound released at each time point.
Data Presentation:
| Time Point | Cumulative this compound Released (µg) | Cumulative this compound Released (%) |
| 1h | 5.2 ± 0.5 | 5.2 ± 0.5 |
| 4h | 15.8 ± 1.2 | 15.8 ± 1.2 |
| 8h | 25.1 ± 2.0 | 25.1 ± 2.0 |
| 24h | 40.3 ± 3.5 | 40.3 ± 3.5 |
| 48h | 55.6 ± 4.8 | 55.6 ± 4.8 |
| 72h | 65.2 ± 5.9 | 65.2 ± 5.9 |
| 1 week | 80.1 ± 7.2 | 80.1 ± 7.2 |
Hemocompatibility Assessment
For blood-contacting devices, it is critical to evaluate the thrombogenicity of the this compound coating.[1]
In Vitro Thrombogenicity Assay
This assay assesses the potential of the coated material to induce blood clot formation.[18][19][20]
Experimental Protocol:
-
Material Preparation: Place this compound-coated and uncoated biomaterials in a 24-well plate.
-
Blood Collection: Obtain fresh human whole blood from healthy donors.
-
Incubation: Add the whole blood to the wells containing the test materials and incubate at 37°C for a defined period (e.g., 60 minutes).
-
Clot Lysis: After incubation, add a lysis buffer to release hemoglobin from red blood cells entrapped in any formed thrombus.
-
Quantification: Measure the absorbance of the supernatant at a wavelength specific for hemoglobin. A higher absorbance indicates a greater amount of thrombus formation.
-
Platelet Adhesion: In a parallel experiment, after incubation with platelet-rich plasma, wash the material surfaces and visualize adherent platelets using Scanning Electron Microscopy (SEM).
-
Data Analysis: Compare the thrombogenicity and platelet adhesion of the this compound-coated material to the uncoated control and a positive control (e.g., glass).
Data Presentation:
| Sample | Thrombus Formation (Absorbance) | Platelet Adhesion (SEM Observation) |
| Uncoated Control | 0.8 ± 0.1 | Moderate |
| This compound Coated | 0.3 ± 0.05 | Low |
| Positive Control (Glass) | 2.5 ± 0.3 | High |
Diagrams
Caption: Overall experimental workflow for evaluating this compound biomaterial coatings.
Caption: Hypothetical anti-inflammatory signaling pathway modulated by this compound.
References
- 1. Biocompatibility assessment of biomaterials used in orthopedic devices: An overview (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 9+ Best In Vitro Biocompatibility Tests [jitsi.cmu.edu.jm]
- 4. mdpi.com [mdpi.com]
- 5. A centrifugation cell adhesion assay for high-throughput screening of biomaterial surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of Cell Adhesion Studies for Biomedical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell adhesion to biomaterials: correlations between surface charge, surface roughness, adsorbed protein, and cell morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Inflammatory Polymeric Coatings for Implantable Biomaterials and Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 13. Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Evaluation of drug-eluting stents' coating durability--clinical and regulatory implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Semi-Quantitative Method of Assessing the Thrombogenicity of Biomaterials Intended for Long-Term Blood Contact [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. In Vitro Thrombogenicity Testing of Biomaterials in a Dynamic Flow Loop: Effects of Length and Quantity of Test Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of TD-0212 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-0212 is an orally active, dual-pharmacology compound that functions as an antagonist of the angiotensin II type 1 receptor (AT1R) and an inhibitor of neprilysin (NEP).[1] Both AT1R and NEP pathways have been implicated in cellular processes such as proliferation, apoptosis, and differentiation.[1][2] Angiotensin II, acting through AT1R, can promote cell proliferation and inhibit apoptosis in various cancer cell lines.[3][4][5] Consequently, AT1R antagonists like losartan (B1675146) and irbesartan (B333) have been shown to inhibit cancer cell growth, induce cell cycle arrest, and promote apoptosis.[3][6][7][8] Neprilysin inhibitors have demonstrated anti-inflammatory, antioxidant, and anti-apoptotic properties, primarily in cardiovascular studies, suggesting a potential role in modulating cell survival pathways.[9][10][11]
These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound treatment on cancer cells, specifically focusing on the induction of apoptosis and cell cycle arrest. The presented data, while hypothetical, is based on the known effects of AT1R antagonists and NEP inhibitors on cancer cell lines.
Data Presentation
The following tables summarize the expected quantitative data from flow cytometry analysis of a human colorectal cancer cell line (e.g., CT-26) treated with this compound for 48 hours.
Table 1: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
| Treatment Group | Viable Cells (Annexin V- / PI-) (%) | Early Apoptotic Cells (Annexin V+ / PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) (%) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| This compound (10 µM) | 85.6 ± 3.5 | 8.9 ± 1.5 | 5.5 ± 1.2 |
| This compound (50 µM) | 72.3 ± 4.2 | 18.4 ± 2.8 | 9.3 ± 1.9 |
Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 45.8 ± 2.9 | 35.1 ± 2.5 | 19.1 ± 1.8 |
| This compound (10 µM) | 58.2 ± 3.3 | 28.5 ± 2.1 | 13.3 ± 1.5 |
| This compound (50 µM) | 69.5 ± 4.1 | 19.8 ± 2.4 | 10.7 ± 1.3 |
Experimental Protocols
Protocol 1: Analysis of Apoptosis using Annexin V and Propidium Iodide
This protocol details the steps for staining cells with Annexin V-FITC and Propidium Iodide (PI) to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
This compound
-
Appropriate cancer cell line (e.g., CT-26)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (e.g., 10 µM, 50 µM) or vehicle control for 48 hours.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells from each well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour of staining. Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
Protocol 2: Analysis of Cell Cycle Distribution using Propidium Iodide
This protocol outlines the procedure for staining cells with Propidium Iodide (PI) to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound
-
Appropriate cancer cell line (e.g., CT-26)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (e.g., 10 µM, 50 µM) or vehicle control for 48 hours.
-
Cell Harvesting: Collect adherent cells by washing with PBS and detaching with Trypsin-EDTA.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells at 37°C for 30 minutes in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound leading to cell cycle arrest and apoptosis.
Caption: Experimental workflow for flow cytometry analysis of this compound treated cells.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Neprilysin inhibition: a brief review of past pharmacological strategies for heart failure treatment and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin II receptor type 1 blockers suppress the cell proliferation effects of angiotensin II in breast cancer cells by inhibiting AT1R signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin II/angiotensin II type I receptor (AT1R) signaling promotes MCF-7 breast cancer cells survival via PI3-kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiotensin II type 1 receptor antagonists inhibit cell proliferation and angiogenesis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of angiotensin II receptor antagonist, Losartan on the apoptosis, proliferation and migration of the human pancreatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Angiotensin receptor-neprilysin inhibition by sacubitril/valsartan attenuates doxorubicin-induced cardiotoxicity in a pretreatment mice model by interfering with oxidative stress, inflammation, and Caspase 3 apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
TD-0212 not showing expected results in vitro
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using TD-0212 in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally active, dual-pharmacology compound that functions as both an antagonist of the angiotensin II type 1 (AT1) receptor and an inhibitor of neprilysin (NEP).[1][2]
Q2: What are the reported in vitro potencies of this compound?
The reported potency values for this compound are a pKi of 8.9 for the AT1 receptor and a pIC50 of 9.2 for neprilysin.[1][2]
Q3: I have seen conflicting reports describing this compound as an antimicrobial agent. Is this correct?
While one source has described this compound as an antimicrobial agent that targets gram-positive bacteria by disrupting cell wall synthesis[3], the predominant and more detailed literature identifies it as a dual AT1 receptor antagonist and neprilysin inhibitor.[1][2][4] Researchers should proceed with the understanding that its primary characterized activity is related to the renin-angiotensin system.
Q4: In which solvent should I dissolve this compound?
For in vitro assays, a common solvent for compounds of this nature is dimethyl sulfoxide (B87167) (DMSO). It is crucial to ensure the final concentration of the solvent in your assay is low and consistent across all wells, as high concentrations can negatively impact enzyme activity and cell health.[5]
Troubleshooting Guide: Unexpected In Vitro Results
This guide addresses common issues that may lead to unexpected results when working with this compound in vitro.
Issue 1: Lower than Expected Potency or No Inhibition in a Neprilysin (NEP) Enzyme Assay
If you are observing a higher IC50 value than expected or a complete lack of NEP inhibition, consider the following factors:
| Potential Cause | Recommended Action |
| Inactive Enzyme | Ensure the neprilysin enzyme is active. Aliquot the enzyme upon receipt and store it at the recommended temperature to avoid repeated freeze-thaw cycles.[5] |
| Substrate Quality | The quality of the substrate is critical. If using a peptide substrate, ensure it has the correct sequence and purity.[5] |
| Incorrect ATP Concentration (if applicable) | If your assay format is coupled to ATP consumption, ensure the ATP concentration is appropriate for the specific assay format.[5] |
| Assay Buffer Conditions | The assay buffer must be at room temperature to ensure optimal enzyme activity.[6] Ensure the pH and ionic strength of the buffer are optimal for neprilysin activity. |
| Inadequate Reagent Mixing | Thoroughly mix all reagents before and after adding them to the assay plate to avoid concentration gradients.[5] |
| Compound Precipitation | This compound may precipitate out of solution at higher concentrations. Visually inspect your stock solution and assay wells for any signs of precipitation. Consider testing a broader range of dilutions. |
| Interfering Substances | Substances like EDTA (>0.5 mM), SDS (>0.2%), and high concentrations of some detergents can interfere with enzymatic assays.[6] |
Issue 2: High Variability Between Replicate Wells in a Cell-Based AT1 Receptor Binding Assay
High variability can obscure the true effect of this compound. Here is a systematic approach to troubleshoot this issue:
| Potential Cause | Recommended Action |
| Pipetting Inaccuracy | Ensure your pipettes are calibrated and use appropriate pipetting techniques, especially for small volumes.[5] |
| Inconsistent Cell Seeding | Uneven cell distribution will lead to variability. Ensure a homogenous cell suspension before and during plating. |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate reagents and lead to inconsistent results. Avoid using the outermost wells or fill them with a buffer or water.[5][7] |
| Inconsistent Incubation Time/Temperature | Inconsistent incubation times or temperature fluctuations across the assay plate can affect results. Use a properly calibrated incubator and ensure consistent timing for all steps.[5] |
| Cell Passage Number | High passage numbers can lead to inconsistent results in cell-based assays. It is recommended to use cells with a low passage number that is consistent across all experiments.[8] |
| Mycoplasma Contamination | Mycoplasma contamination can significantly impact cell health and experimental outcomes. Regularly test your cell cultures for mycoplasma.[9] |
Experimental Protocols
Protocol 1: General In Vitro Neprilysin Inhibition Assay
This protocol provides a general guideline. Specific concentrations and incubation times may need to be optimized for your particular assay format.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of a suitable fluorogenic NEP substrate.
-
Prepare a stock solution of active recombinant human neprilysin.
-
Prepare the assay buffer (e.g., 50 mM Tris, pH 7.5).
-
-
Assay Procedure:
-
Create a serial dilution of this compound in the assay buffer.
-
In a 96-well black plate, add the this compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the neprilysin enzyme to all wells except the negative control.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the NEP substrate to all wells.
-
Read the fluorescence signal at appropriate excitation and emission wavelengths over a set time period (e.g., 60 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Plot the reaction rate as a function of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Protocol 2: General Cell-Based AT1 Receptor Antagonism Assay
This protocol outlines a general workflow for assessing AT1 receptor antagonism. This may be a calcium mobilization or a competitive binding assay.
-
Cell Culture:
-
Culture cells expressing the human AT1 receptor (e.g., CHO-K1 or HEK293 cells) in appropriate media.
-
Seed the cells into a 96-well plate at an optimal density and allow them to adhere overnight.
-
-
Assay Procedure (Calcium Mobilization Example):
-
Wash the cells with an appropriate assay buffer.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Add serial dilutions of this compound to the wells and incubate for a predetermined time.
-
Add a known agonist of the AT1 receptor, such as Angiotensin II, at a concentration that elicits a sub-maximal response (e.g., EC80).
-
Immediately measure the change in fluorescence using a microplate reader.
-
-
Data Analysis:
-
Determine the inhibitory effect of this compound on the Angiotensin II-induced signal.
-
Plot the inhibition data against the this compound concentration and fit to a dose-response curve to calculate the IC50.
-
Visualizations
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. adooq.com [adooq.com]
- 3. This compound | 1073549-10-6 | YSB54910 | Biosynth [biosynth.com]
- 4. This compound TFA - Immunomart [immunomart.com]
- 5. benchchem.com [benchchem.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. focus.gbo.com [focus.gbo.com]
- 8. news-medical.net [news-medical.net]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing TD-0212 Concentration for Experiments
Notice: Information regarding the specific compound "TD-0212" is not available in the public domain. The following guide is a generalized framework based on common practices for optimizing the concentration of novel chemical compounds in experimental settings. Researchers should adapt these principles to the specific characteristics of their molecule of interest.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: As there is no specific data available for this compound, a general recommendation is to start with a broad concentration range in a preliminary dose-response experiment. A typical starting point for a novel compound might be a logarithmic dilution series, for example, from 100 µM down to 1 nM. This initial screen will help to identify a biologically active range and determine the potency of the compound, often expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
Q2: How can I determine the optimal concentration of this compound for my specific cell line and assay?
A2: The optimal concentration is highly dependent on the cell type, assay duration, and the specific endpoint being measured. To determine this, a dose-response curve should be generated. This involves treating your cells with a range of this compound concentrations and measuring the biological effect. The concentration that gives the desired level of response (e.g., significant inhibition or activation without causing excessive toxicity) should be selected for subsequent experiments.
Q3: What are the common issues encountered when preparing this compound for experiments?
A3: While specific details for this compound are unknown, common issues with experimental compounds include poor solubility and stability in culture media. It is crucial to determine the solubility of the compound in your chosen solvent (e.g., DMSO) and its stability in the final culture medium under experimental conditions (e.g., 37°C, 5% CO2). Precipitation of the compound can lead to inaccurate and irreproducible results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Compound precipitation- Edge effects in the plate | - Ensure a homogenous single-cell suspension before seeding.- Visually inspect the stock solution and final dilutions for any precipitate. Consider using a solubility-enhancing agent if necessary.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No observable effect at any concentration | - Compound is inactive in the chosen assay- Incorrect concentration range tested- Compound degradation | - Verify the compound's mechanism of action and its relevance to the chosen cell line and pathway.- Test a wider concentration range, including higher concentrations.- Check the stability of the compound in your experimental conditions. Prepare fresh solutions for each experiment. |
| High levels of cell death even at low concentrations | - Compound is highly cytotoxic- Solvent toxicity | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range.- Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically <0.1-0.5%). |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a serial dilution to create a range of working concentrations.
-
Treatment: Add the different concentrations of this compound to the respective wells. Include a vehicle control (solvent only) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired duration of the experiment (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the normalized values against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 value.
-
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting inconsistent experimental results.
Common issues with TD-0212 solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common solubility issues encountered with the hypothetical poorly soluble compound, TD-0212.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for the poor aqueous solubility of a compound like this compound?
Poor aqueous solubility is a common challenge for many small molecule compounds. For a compound like this compound, this can be attributed to several physicochemical properties, including high lipophilicity (hydrophobicity), a crystalline solid-state structure, and high molecular weight. The energy required to break the crystal lattice of the solid and to create a cavity for the molecule in the aqueous solvent can be substantial, leading to low solubility.
Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay. How can I prevent this?
This is a common issue known as "precipitation upon dilution." It occurs because the high concentration of the compound in a good solvent (like DMSO) is no longer soluble when introduced into a poor solvent (aqueous buffer). To mitigate this, consider the following:
-
Lower the final concentration: If your experimental design allows, reducing the final concentration of this compound in the aqueous buffer may keep it below its solubility limit.
-
Use a co-solvent: Adding a small percentage of a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol) to your aqueous buffer can increase the solubility of this compound.[1]
-
Incorporate surfactants: Non-ionic surfactants like Tween 20 or Tween 80 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.
-
Utilize cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility in aqueous solutions.[2]
Q3: Can changing the pH of my buffer improve the solubility of this compound?
Adjusting the pH of the buffer can significantly impact the solubility of ionizable compounds. If this compound has acidic or basic functional groups, its solubility will be pH-dependent. For a basic compound, solubility will generally increase in acidic conditions (lower pH) as the compound becomes protonated and more polar. Conversely, for an acidic compound, solubility will increase in basic conditions (higher pH) as it becomes deprotonated. It is crucial to determine the pKa of this compound to predict its ionization state at different pH values.
Troubleshooting Guide
Problem: Inconsistent results in cell-based assays, possibly due to this compound precipitation.
-
Question: How can I confirm if this compound is precipitating in my cell culture medium?
-
Answer: You can visually inspect the wells of your cell culture plate under a microscope for any signs of crystalline or amorphous precipitate. Additionally, you can centrifuge a sample of the medium containing this compound and look for a pellet. A more quantitative approach is to measure the concentration of the compound in the supernatant after centrifugation using a suitable analytical method like HPLC-UV.
-
-
Question: What formulation strategies can I employ to improve the bioavailability of this compound for in vivo studies?
-
Answer: For in vivo applications, several formulation strategies can enhance the bioavailability of poorly soluble compounds like this compound:
-
Micronization: Reducing the particle size of the drug increases the surface area available for dissolution.[2][3]
-
Solid Dispersions: Dispersing the drug in a highly soluble solid hydrophilic matrix can improve its dissolution rate.[2][4] This can create an amorphous form of the drug, which is generally more soluble than its crystalline counterpart.[3]
-
Lipid-based formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized state.[5]
-
Nanosuspensions: These are colloidal dispersions of sub-micron drug particles stabilized by surfactants, which can increase the dissolution velocity and saturation solubility.[2]
-
-
Solubility Enhancement Techniques for this compound
| Technique | Principle | Advantages | Disadvantages |
| pH Adjustment | Modifies the ionization state of the drug to a more soluble form. | Simple and effective for ionizable compounds. | Only applicable to ionizable drugs; risk of chemical instability at extreme pH values. |
| Co-solvency | Addition of a water-miscible organic solvent to increase solubility.[1] | Simple to prepare; can be used for a wide range of compounds. | Potential for solvent toxicity in biological systems; may not be suitable for all administration routes. |
| Surfactants | Formation of micelles that encapsulate the drug, increasing its apparent solubility. | Effective at low concentrations; widely used in various formulations. | Potential for cell toxicity at higher concentrations; can interfere with some biological assays. |
| Cyclodextrins | Formation of inclusion complexes with the drug, enhancing its aqueous solubility.[2] | High solubilization capacity for many compounds; can improve stability. | Can be expensive; potential for nephrotoxicity with some cyclodextrins. |
| Micronization | Reduction of particle size to increase surface area and dissolution rate.[2][3] | A well-established and widely used technique. | May not increase the equilibrium solubility; potential for particle aggregation.[3] |
| Solid Dispersion | Dispersing the drug in a hydrophilic carrier to create an amorphous form.[2][4] | Can significantly increase both dissolution rate and extent of supersaturation. | Manufacturing can be complex; potential for physical instability (recrystallization). |
Experimental Protocol: Equilibrium Solubility Assay
This protocol outlines a method to determine the equilibrium solubility of this compound in a given buffer.
Materials:
-
This compound (solid)
-
Selected buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Microcentrifuge tubes
-
Thermomixer or shaking incubator
-
Microcentrifuge
-
HPLC-UV system or other suitable analytical instrument
-
Calibrated analytical balance
Procedure:
-
Add an excess amount of solid this compound to a microcentrifuge tube. This is to ensure that a saturated solution is achieved.
-
Add a known volume of the selected buffer to the microcentrifuge tube.
-
Tightly cap the tube and place it in a thermomixer or shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Incubate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). The mixture should be continuously agitated.
-
After incubation, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a pre-validated analytical method (e.g., HPLC-UV with a standard curve).
-
Calculate the equilibrium solubility of this compound in the buffer, taking into account the dilution factor.
Diagrams
Caption: A general workflow for troubleshooting solubility issues with a new compound.
Caption: The Wnt signaling pathway, a potential target for a hypothetical inhibitor like this compound.
References
TD-0212 degradation and stability issues
Welcome to the technical support center for TD-0212. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound solid powder and stock solutions?
A1: For long-term stability, solid this compound should be stored at -20°C, protected from light and moisture. Stock solutions prepared in DMSO or ethanol (B145695) should be aliquoted into single-use volumes and stored at -80°C to minimize freeze-thaw cycles.[1] Under these conditions, both the solid and frozen solutions are stable for up to 12 months.
Q2: What are the initial signs of this compound degradation?
A2: The primary visual indicator of this compound degradation is a color change in the solid powder from off-white to a pale yellow. In solution, degradation may be indicated by the appearance of a yellow hue or the formation of visible precipitates.[1] For quantitative assessment, a loss of purity should be monitored using HPLC analysis, where new peaks corresponding to degradation products may appear.[1]
Q3: How many freeze-thaw cycles can a stock solution of this compound undergo?
A3: It is strongly recommended to avoid repeated freeze-thaw cycles as they can lead to the degradation of this compound.[1] Stock solutions should be aliquoted into volumes suitable for single experiments. Our internal studies show a purity loss of approximately 5-10% after three freeze-thaw cycles (see Data Summary Table 2).
Q4: In which solvents is this compound soluble and most stable?
A4: this compound is highly soluble in DMSO (>50 mg/mL) and ethanol (>30 mg/mL). It has limited solubility in aqueous buffers. For cell-based assays, it is recommended to prepare a high-concentration stock in DMSO and then dilute it into the aqueous culture medium immediately before use. The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced artifacts. Stability in aqueous buffers is pH-dependent; this compound is most stable at a pH between 4 and 6.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: I observe a gradual color change in my this compound solid compound from off-white to yellow.
-
Possible Cause 1: Oxidative Degradation. this compound contains an electron-rich aromatic amine moiety that is susceptible to oxidation, especially when exposed to air and light over extended periods. Oxidation is a common pathway for drug degradation.[2][3] This process can lead to the formation of colored impurities.
-
Solution:
-
Always store the solid compound in a tightly sealed container at -20°C.
-
For weighing and handling, allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Minimize the exposure of the solid to ambient light and air. Consider handling it under an inert atmosphere (e.g., nitrogen or argon) for long-term experiments.[3]
-
Issue 2: My this compound stock solution in DMSO turns yellow and shows reduced potency in my assays.
-
Possible Cause 1: Photodegradation. this compound is sensitive to light, particularly in the UV spectrum. Exposure of the stock solution to ambient laboratory light can catalyze the degradation process.[2]
-
Solution:
-
Prepare stock solutions in amber vials or tubes to protect them from light.[3]
-
When working with the solution, minimize its exposure to direct light.
-
For long-term storage, ensure vials are placed in a dark freezer box.
-
-
Possible Cause 2: Hydrolytic Degradation. Although more stable in DMSO, residual water can contribute to slow hydrolysis of the ester functional group in this compound over time, especially if stored improperly. Hydrolysis is a major pathway for the degradation of drugs containing ester groups.[2][3]
-
Solution:
-
Use anhydrous, high-purity DMSO for preparing stock solutions.
-
Ensure that the storage vials have a secure seal to prevent moisture absorption.
-
Aliquot solutions to avoid repeated warming and introduction of atmospheric moisture.
-
Issue 3: I am seeing inconsistent results and high variability between experiments.
-
Possible Cause 1: Precipitation in Aqueous Media. this compound has low aqueous solubility. When a concentrated DMSO stock is diluted into aqueous buffers or cell culture media, the compound can precipitate, leading to a lower effective concentration.
-
Solution:
-
When diluting, add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring to facilitate mixing.
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
-
Perform a pre-experiment solubility test to determine the maximum workable concentration in your specific medium.
-
-
Possible Cause 2: Adsorption to Plastics. this compound is moderately hydrophobic and may adsorb to the surface of standard polypropylene (B1209903) tubes and plates, reducing the amount of compound available for the experiment.
-
Solution:
-
Consider using low-adhesion microcentrifuge tubes and plates for storing and handling this compound solutions.[1]
-
Including a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) or a carrier protein (e.g., 0.1% BSA) in your assay buffer can help minimize non-specific binding.
-
Logical Troubleshooting Flowchart
This diagram provides a step-by-step guide to diagnosing inconsistent experimental results with this compound.
Caption: Troubleshooting flowchart for this compound experiments.
Quantitative Data Summary
The following tables summarize data from internal forced degradation and stability studies. Forced degradation studies are designed to identify potential degradation products and pathways by subjecting the drug to more severe conditions than accelerated stability testing.[4][5]
Table 1: Forced Degradation of this compound under Stress Conditions
| Stress Condition | Duration | % this compound Remaining | Major Degradants Identified |
| Hydrolytic | |||
| 0.1 M HCl (pH 1) | 24 h | 65.2% | TD-DEG-H1 (Hydrolyzed Ester) |
| pH 7.4 Buffer | 72 h | 91.5% | TD-DEG-H1 |
| 0.1 M NaOH (pH 13) | 8 h | 22.8% | TD-DEG-H1, TD-DEG-H2 |
| Oxidative | |||
| 1% H₂O₂ | 24 h | 58.1% | TD-DEG-O1 (N-Oxide) |
| Photolytic | |||
| 1.2M lux hours UV/Vis | 48 h | 75.4% | TD-DEG-P1, TD-DEG-P2 |
| Thermal | |||
| 80°C (Solid) | 7 days | 98.9% | Minor unidentified degradants |
Table 2: Stability of this compound Stock Solutions (10 mM in DMSO) under Various Storage Conditions
| Storage Condition | Duration | % this compound Remaining |
| Room Temperature (~22°C) | 7 days | 85.3% |
| Refrigerated (4°C) | 30 days | 96.1% |
| Frozen (-20°C) | 6 months | 99.2% |
| Frozen (-80°C) | 12 months | 99.5% |
| Freeze-Thaw Cycles (-80°C) | 3 Cycles | 92.7% |
| Freeze-Thaw Cycles (-80°C) | 5 Cycles | 84.5% |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Buffers
This protocol provides a method to determine the hydrolytic stability of this compound at different pH values.
-
Preparation of Buffers: Prepare buffers of the desired pH (e.g., pH 4.0, 7.4, and 9.0). Filter sterilize the buffers.
-
Preparation of this compound Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Incubation: Spike the this compound stock solution into each buffer to a final concentration of 10 µM. Ensure the final DMSO concentration is less than 0.1%.
-
Time Points: Aliquot the solutions into separate vials for each time point (e.g., 0, 2, 4, 8, 24 hours). Incubate the vials at a constant temperature (e.g., 37°C).
-
Sample Quenching: At each time point, quench the reaction by adding an equal volume of cold acetonitrile. This stops further degradation and precipitates buffer salts.
-
Analysis: Centrifuge the quenched samples to remove any precipitate. Analyze the supernatant by a validated stability-indicating HPLC-UV method to determine the remaining concentration of this compound.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound aqueous stability.
Hypothetical Signaling Pathway of this compound
This compound is a potent and selective inhibitor of the kinase "Kinase-X," a critical node in the "Growth Factor Signaling Pathway" implicated in cell proliferation.
Caption: this compound inhibits Kinase-X in a key signaling pathway.
References
Technical Support Center: Troubleshooting Off-Target Effects of TD-0212
Disclaimer: The compound TD-0212 is a hypothetical molecule created for illustrative purposes within this technical support guide. The information provided is based on established principles of kinase inhibitor off-target effects and is intended for research professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended mechanism of action?
A1: this compound is an investigational small molecule inhibitor designed to target Kinase X, a key component in a signaling pathway implicated in certain types of cancer. The intended mechanism of action is the competitive inhibition of the ATP-binding site of Kinase X, thereby blocking downstream signaling and inducing apoptosis in cancer cells.
Q2: We are observing significant cytotoxicity in our cell-based assays at concentrations required for on-target inhibition. Could this be due to off-target effects?
A2: Yes, this is a strong possibility. While high concentrations of any compound can lead to non-specific toxicity, cytotoxicity that tracks with the effective concentration for your primary target often suggests either on-target toxicity in the specific cell line or engagement of one or more off-target kinases that regulate essential cellular processes.[1] It is crucial to determine if the observed cytotoxicity is a direct result of inhibiting Kinase X or an unintended consequence of hitting other targets.
Q3: How can we begin to identify the potential off-targets of this compound?
A3: A systematic approach is recommended to identify potential off-target interactions.[2] The initial step is typically a broad kinase screen against a panel of known kinases.[3] This provides a wide survey of potential interactions and can guide more focused follow-up studies.[2] Computational methods, such as 2-D chemical similarity and machine learning, can also be used to profile potential targets.[4]
Q4: Our initial kinase panel screen revealed that this compound also inhibits Kinase Y and Kinase Z. What are the next steps?
A4: Hits from a primary screen require validation.[2] It is important to confirm these interactions using orthogonal assays, such as biophysical assays (e.g., Surface Plasmon Resonance) to measure direct binding.[2] Subsequently, you should perform cell-based assays to determine if this compound engages these off-targets in a cellular context. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[2]
Q5: We observe a discrepancy between the biochemical IC50 and the cellular EC50 for this compound. What could be the cause?
A5: A significant difference between biochemical and cellular potency can be attributed to several factors, including poor cell permeability, active efflux of the compound by transporters like P-gp, or rapid cellular metabolism of the compound. It is also important to confirm that your target kinase is expressed and active in the cell line being used.
Troubleshooting Guides
Issue 1: High Levels of Cytotoxicity Observed at Effective Concentrations
| Potential Cause | Troubleshooting Steps | Rationale |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen. 2. Validate hits with orthogonal assays (e.g., SPR). 3. Use CETSA to confirm cellular target engagement. | 1. To identify unintended kinase targets. 2. To confirm direct binding and determine binding affinity. 3. To ensure the off-target interaction occurs in a cellular environment. |
| On-target toxicity | 1. Test this compound in a cell line that does not express Kinase X. 2. Perform a rescue experiment by overexpressing a drug-resistant mutant of Kinase X. | 1. If cytotoxicity is absent, it suggests on-target toxicity. 2. Rescue of the phenotype confirms on-target effect. |
| Compound solubility issues | 1. Check the solubility of this compound in your cell culture media. 2. Include a vehicle-only control (e.g., DMSO). | 1. To prevent compound precipitation, which can cause non-specific effects. 2. To ensure the solvent is not the source of toxicity. |
Issue 2: Inconsistent or Unexpected Experimental Results
| Potential Cause | Troubleshooting Steps | Rationale |
| Activation of compensatory signaling pathways | 1. Use Western blotting to probe for the activation of known compensatory pathways. 2. Perform a phospho-kinase array. | 1. Inhibition of one kinase can lead to the upregulation of another.[5] 2. To get a broader view of changes in kinase signaling. |
| Compound degradation | 1. Assess the stability of this compound in your experimental conditions (e.g., by LC-MS). | 1. To ensure that the observed effects are due to the parent compound and not its degradation products. |
| Cell line-specific effects | 1. Test this compound in multiple cell lines. | 1. To distinguish between general off-target effects and those specific to a particular cellular context. |
Data Presentation
Table 1: Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) | Description |
| Kinase X (On-Target) | 15 | Primary therapeutic target. |
| Kinase Y (Off-Target) | 150 | A serine/threonine kinase involved in cell cycle progression. |
| Kinase Z (Off-Target) | 800 | A tyrosine kinase involved in cell adhesion and migration. |
| A panel of 100 other kinases | >10,000 | No significant inhibition observed. |
A lower IC50 value indicates higher potency. A large difference between the on-target and off-target IC50 values suggests higher selectivity.
Table 2: Cellular Activity of this compound
| Cell Line | Target Expression | EC50 (nM) for Apoptosis | Notes |
| Cancer Cell Line A | High Kinase X, Low Kinase Y | 50 | |
| Cancer Cell Line B | High Kinase X, High Kinase Y | 25 | Increased sensitivity may be due to dual inhibition of Kinase X and Y. |
| Non-cancerous Cell Line C | Low Kinase X, High Kinase Y | >1,000 | Demonstrates some level of selectivity for cancer cells. |
Experimental Protocols
Protocol 1: Kinase Inhibition Assay (Radiometric)
Objective: To determine the IC50 of this compound against a panel of kinases.
Methodology:
-
Reagent Preparation: Prepare a stock solution of this compound in 100% DMSO. Serially dilute the compound to the desired concentrations.
-
Kinase Reaction: In a 96-well plate, combine the kinase, a suitable substrate (e.g., myelin basic protein), and [γ-³²P]ATP in a kinase reaction buffer.
-
Compound Incubation: Add the diluted this compound or vehicle control to the reaction mixture and incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its on- and off-targets in a cellular environment.
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with this compound at various concentrations or a vehicle control for a specified time.
-
Heating: After treatment, harvest the cells and resuspend them in a buffer. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Protein Quantification: Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Detection: Analyze the amount of the target kinase (e.g., Kinase X, Y, or Z) remaining in the soluble fraction by Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Intended signaling pathway of this compound.
Caption: Potential off-target effects of this compound.
Caption: Workflow for troubleshooting unexpected cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TD-0212 Cytotoxicity Assessment and Mitigation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the cytotoxic assessment of the novel compound TD-0212. The protocols and advice provided herein are designed to facilitate accurate and reproducible experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of this compound-induced cytotoxicity?
A1: While the precise mechanism is under investigation, preliminary data suggests that this compound induces apoptosis, or programmed cell death. This is often characterized by the activation of caspases, changes in mitochondrial membrane potential, and the externalization of phosphatidylserine (B164497) on the cell surface.
Q2: Which assays are recommended for assessing the cytotoxicity of this compound?
A2: A multi-assay approach is recommended to build a comprehensive cytotoxicity profile. Key assays include:
-
MTT or other tetrazolium-based assays: To assess overall metabolic activity and cell viability.
-
Annexin V/Propidium Iodide (PI) Staining: To differentiate between viable, apoptotic, and necrotic cells.
-
Caspase Activity Assays: To specifically measure the activation of executioner caspases like caspase-3 and -7, which are hallmarks of apoptosis.
-
Mitochondrial Membrane Potential Assays: To evaluate the impact of this compound on mitochondrial health, a key indicator of intrinsic apoptosis.
Q3: How can I determine the optimal concentration range and exposure time for this compound in my experiments?
A3: It is crucial to perform a dose-response and time-course experiment. We recommend starting with a broad range of concentrations (e.g., from nanomolar to micromolar) and assessing cytotoxicity at several time points (e.g., 24, 48, and 72 hours). This will help in determining the IC50 (half-maximal inhibitory concentration) value and the optimal experimental window.
Q4: I am observing high background in my colorimetric/fluorometric assays. What could be the cause?
A4: High background can be caused by several factors, including the intrinsic color or fluorescence of this compound, or its interaction with components of the culture medium. It is essential to run parallel controls containing the compound in cell-free medium to quantify and subtract this background signal.[1]
II. Troubleshooting Guides
This section addresses common experimental challenges in a question-and-answer format, providing actionable solutions.
Q5: My MTT assay results show high variability between replicate wells. What are the likely causes and solutions?
A5: High variability in MTT assays is a common issue. Consider the following troubleshooting steps:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating and be consistent with your pipetting technique.
-
"Edge Effect": Wells on the periphery of the plate are prone to evaporation, leading to altered cell growth and compound concentration. To mitigate this, fill the outer wells with sterile PBS or medium without cells and do not use them for experimental data.
-
Incomplete Formazan (B1609692) Solubilization: Ensure the formazan crystals are completely dissolved before reading the absorbance. Extend the incubation time with the solubilization solution or gently mix by pipetting.
Q6: In my Annexin V/PI staining, I see a large population of Annexin V and PI double-positive cells even at early time points. What does this indicate?
A6: A large double-positive population at early time points could suggest that this compound is inducing rapid cell death that progresses quickly from apoptosis to secondary necrosis. Alternatively, at high concentrations, this compound might be causing direct membrane damage, leading to necrosis. To investigate this, consider analyzing earlier time points and a wider range of lower concentrations.
Q7: My caspase-3/7 activity assay shows a weak signal, but other assays indicate significant cell death. Why might this be?
A7: This discrepancy could arise from several factors:
-
Alternative Cell Death Pathway: this compound might be inducing a caspase-independent form of cell death.
-
Timing of Assay: Caspase activation is a transient event. You may have missed the peak of activity. Perform a time-course experiment to identify the optimal time point for measuring caspase activation.
-
Insufficient Cell Lysis: Ensure that the lysis buffer is effective for your cell type and that the incubation is sufficient to release the caspases.
III. Data Presentation
The following tables summarize hypothetical quantitative data for this compound to illustrate how to present experimental findings clearly.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| HeLa | 24 | 15.2 |
| 48 | 8.7 | |
| 72 | 4.1 | |
| A549 | 24 | 22.5 |
| 48 | 12.3 | |
| 72 | 6.8 | |
| MCF-7 | 24 | 18.9 |
| 48 | 10.5 | |
| 72 | 5.4 |
Table 2: Apoptosis vs. Necrosis in HeLa Cells Treated with this compound for 24 hours (Annexin V/PI Staining)
| This compound Conc. (µM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| 0 (Control) | 95.3 ± 2.1 | 2.5 ± 0.8 | 2.2 ± 0.5 |
| 5 | 70.1 ± 3.5 | 18.2 ± 2.3 | 11.7 ± 1.9 |
| 10 | 45.6 ± 4.2 | 35.8 ± 3.1 | 18.6 ± 2.8 |
| 20 | 15.2 ± 2.8 | 40.3 ± 4.5 | 44.5 ± 5.1 |
IV. Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard procedures for assessing cell metabolic activity.[2][3][4][5]
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add 100 µL of the medium containing different concentrations of the compound. Include untreated and vehicle-only control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Protocol 2: Annexin V/PI Staining for Apoptosis Detection
This protocol allows for the differentiation of viable, apoptotic, and necrotic cells by flow cytometry.[1][6][7][8][9]
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic method (e.g., EDTA-based dissociation buffer) to maintain membrane integrity. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the supernatant.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry. Be sure to include unstained, Annexin V only, and PI only controls for proper compensation and gating.
Protocol 3: Caspase-3/7 Activity Assay
This protocol measures the activity of key executioner caspases.[10][11][12][13][14]
-
Cell Plating and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements. Treat with this compound for the desired time. Include positive and negative controls.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves mixing a luminogenic substrate (containing the DEVD sequence) with a lysis/buffer solution.
-
Assay Reaction: Add the caspase-3/7 reagent to each well (usually in a 1:1 volume ratio with the culture medium). Mix briefly on an orbital shaker.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Protocol 4: Mitochondrial Membrane Potential Assay
This protocol uses a potentiometric fluorescent dye (e.g., TMRM or JC-1) to assess mitochondrial health.
-
Cell Treatment: Culture cells on a suitable plate (e.g., 96-well black-walled plate for fluorescence reading or a multi-well plate for flow cytometry) and treat with this compound.
-
Dye Loading: At the end of the treatment period, add the fluorescent dye (e.g., TMRM) to the culture medium at the final working concentration recommended by the manufacturer.
-
Incubation: Incubate the cells for 20-30 minutes at 37°C to allow the dye to accumulate in the mitochondria.
-
Washing (Optional): Some protocols may require washing the cells with warm PBS or medium to remove excess dye.
-
Data Acquisition: Measure the fluorescence using a microplate reader, fluorescence microscope, or flow cytometer. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.
V. Visualizations
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. benchchem.com [benchchem.com]
- 5. alliedacademies.org [alliedacademies.org]
- 6. benchchem.com [benchchem.com]
- 7. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells | Anticancer Research [ar.iiarjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. evotec.com [evotec.com]
- 14. pesclinical.com [pesclinical.com]
Technical Support Center: Overcoming TD-0212 Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the novel antibiotic TD-0212 in bacterial cultures.
Frequently Asked Questions (FAQs)
Q1: My bacterial culture, previously susceptible to this compound, is now showing resistance. What are the potential mechanisms?
A1: Resistance to this compound can emerge through several mechanisms. The most common possibilities include:
-
Target Modification: A mutation in the gene encoding the molecular target of this compound can prevent the drug from binding effectively.
-
Increased Efflux: The bacteria may have upregulated the expression of efflux pumps, which actively transport this compound out of the cell.
-
Enzymatic Degradation: The bacteria may have acquired the ability to produce an enzyme that chemically modifies and inactivates this compound.
A logical workflow to investigate these possibilities is outlined below.
Caption: Troubleshooting workflow for identifying the mechanism of this compound resistance.
Q2: How can I determine the Minimum Inhibitory Concentration (MIC) of this compound for my bacterial strain?
A2: The MIC can be determined using the broth microdilution method. This involves preparing a series of two-fold dilutions of this compound in a 96-well plate and inoculating each well with a standardized bacterial suspension. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth after a defined incubation period. A detailed protocol is provided in the "Experimental Protocols" section.
Q3: I suspect increased efflux pump activity is causing resistance. How can I confirm this?
A3: An efflux pump inhibitor (EPI) assay can be performed. This involves determining the MIC of this compound in the presence and absence of a known EPI. A significant reduction in the MIC in the presence of the EPI suggests that an efflux pump is contributing to resistance.
| Strain | Treatment | This compound MIC (µg/mL) | Fold Change in MIC |
| Susceptible | This compound alone | 2 | - |
| Susceptible | This compound + EPI | 2 | 1 |
| Resistant | This compound alone | 64 | 32 |
| Resistant | This compound + EPI | 4 | 2 |
Table 1: Example data from an EPI assay. The 16-fold decrease in MIC for the resistant strain in the presence of an EPI strongly suggests efflux-mediated resistance.
Troubleshooting Guides
Issue 1: Inconsistent MIC results for this compound.
-
Possible Cause 1: Inoculum preparation. The bacterial inoculum density must be standardized. An inoculum that is too dense can lead to artificially high MIC values.
-
Solution: Ensure you are using a McFarland standard (typically 0.5) to standardize your bacterial suspension before inoculation.
-
-
Possible Cause 2: this compound degradation. The compound may be unstable under certain storage or experimental conditions.
-
Solution: Prepare fresh stock solutions of this compound for each experiment. Store the stock solution in small aliquots at -80°C and avoid repeated freeze-thaw cycles.
-
Issue 2: The efflux pump inhibitor assay was inconclusive.
-
Possible Cause 1: The EPI is not effective against the specific pump. The chosen EPI may not inhibit the particular efflux pump responsible for this compound resistance in your strain.
-
Solution: Test a panel of different EPIs with different mechanisms of action.
-
-
Possible Cause 2: Efflux is not the primary resistance mechanism. If multiple EPIs do not restore susceptibility, it is likely that another resistance mechanism is at play.
-
Solution: Proceed with investigating other potential mechanisms, such as target gene mutation or enzymatic degradation.
-
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL).
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight. Dilute the overnight culture in CAMHB to match a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate the Plate: Add the standardized bacterial suspension to each well containing the this compound dilutions. Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubate: Incubate the plate at 37°C for 18-24 hours.
-
Read Results: The MIC is the lowest concentration of this compound at which no visible growth is observed.
Caption: Experimental workflow for MIC determination by broth microdilution.
Signaling Pathways
Hypothetical Signaling Pathway for Efflux Pump Upregulation
In some bacteria, the presence of an antibiotic like this compound can trigger a two-component system that leads to the upregulation of efflux pump expression.
Caption: A hypothetical two-component system for upregulation of an efflux pump in response to this compound.
Technical Support Center: TD-0212 Experimental Controls and Best Practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving TD-0212. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an experimental small molecule that functions as a dual-acting inhibitor, targeting both the Angiotensin II Type 1 (AT1) receptor and Neprilysin (NEP).[1][2][3] It was designed by merging the structural features of losartan, an AT1 antagonist, and thiorphan, a NEP inhibitor. The therapeutic goal of this compound is to achieve robust blood pressure reduction by simultaneously blocking the vasoconstrictive effects of angiotensin II and enhancing the vasodilatory effects of natriuretic peptides, which are substrates of NEP.[1][2][3]
Q2: What are the primary applications of this compound in a research setting?
A2: In a research setting, this compound is primarily used to investigate the therapeutic potential of dual AT1 receptor and neprilysin inhibition, a drug class known as Angiotensin Receptor-Neprilysin Inhibitors (ARNIs).[4][5][6] Its main application is in preclinical models of hypertension and heart failure.[1][3][4]
Q3: What are the key quantitative parameters for this compound's activity?
A3: The inhibitory potency of this compound is characterized by its pKi for the AT1 receptor and its pIC50 for neprilysin. These values are essential for designing experiments and interpreting results.
Data Presentation: In Vitro Activity of this compound
| Target | Parameter | Value | Reference |
| Angiotensin II Type 1 (AT1) Receptor | pKi | 8.9 | [1][2][3][7][8][9] |
| Neprilysin (NEP) | pIC50 | 9.2 | [1][2][3][7][8][9] |
Experimental Protocols
AT1 Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound to the AT1 receptor.
Materials:
-
Membrane preparation from cells or tissues expressing the AT1 receptor.
-
Radioligand: [125I]-[Sar1,Ile8]Angiotensin II.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
This compound stock solution and serial dilutions.
-
Non-specific binding control: A high concentration of an unlabeled AT1 receptor antagonist (e.g., 10 µM Losartan).
-
96-well filter plates and a cell harvester.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well filter plate, add 50 µL of assay buffer for total binding, 50 µL of the non-specific binding control, or 50 µL of the this compound dilutions.
-
Add 50 µL of the radioligand to each well.
-
Add 150 µL of the membrane preparation to each well.
-
Incubate the plate for 60-120 minutes at room temperature to reach equilibrium.[7]
-
Terminate the binding reaction by rapid vacuum filtration through the filter plate using a cell harvester.
-
Wash the filters three times with 4 mL of ice-cold wash buffer.[7]
-
Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 and Ki values for this compound.
Neprilysin (NEP) Inhibition Assay (Fluorometric)
This protocol measures the ability of this compound to inhibit the enzymatic activity of neprilysin.
Materials:
-
Recombinant human Neprilysin.
-
NEP Assay Buffer.
-
NEP Substrate (e.g., a fluorogenic peptide substrate).
-
This compound stock solution and serial dilutions.
-
A known NEP inhibitor as a positive control (e.g., Sacubitrilat).
-
96-well black, flat-bottom microplate.
-
Fluorescence microplate reader.
Procedure:
-
Prepare serial dilutions of this compound and the positive control in NEP Assay Buffer.
-
In the 96-well plate, add the NEP enzyme to each well, except for the blank control.
-
Add the this compound dilutions or the positive control to the respective wells.
-
Incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the NEP substrate to all wells.
-
Measure the fluorescence intensity kinetically over 30-60 minutes at an excitation/emission wavelength appropriate for the substrate.
-
Determine the rate of reaction for each concentration of this compound.
-
Calculate the percent inhibition and determine the IC50 value for this compound.
Troubleshooting Guides
Issue: High variability between replicate wells in the AT1 receptor binding assay.
-
Possible Cause: Inconsistent pipetting, especially of viscous membrane preparations.
-
Solution: Use wide-bore pipette tips for the membrane suspension and ensure thorough mixing before aliquoting.
-
-
Possible Cause: Inefficient washing leading to high background.
-
Solution: Ensure the vacuum pressure is optimal for rapid filtration and that the wash buffer is ice-cold to minimize dissociation of the radioligand.
-
-
Possible Cause: Radioligand degradation.
-
Solution: Aliquot the radioligand upon receipt and store it as recommended. Avoid repeated freeze-thaw cycles.
-
Issue: Low signal or no enzyme activity in the NEP inhibition assay.
-
Possible Cause: Inactive enzyme.
-
Solution: Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Run a positive control with a known active enzyme lot.
-
-
Possible Cause: Substrate degradation.
-
Solution: Prepare the substrate solution fresh for each experiment and protect it from light if it is photosensitive.
-
-
Possible Cause: Incorrect buffer composition.
-
Solution: Neprilysin is a zinc-dependent metalloproteinase; ensure the assay buffer does not contain chelating agents like EDTA.[10]
-
Issue: Discrepancy between biochemical and cellular assay results.
-
Possible Cause: Poor cell permeability of this compound.
-
Solution: Assess the cell permeability of the compound using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
-
Possible Cause: Efflux of the compound by cellular transporters.
-
Solution: Test for the involvement of efflux pumps by co-incubating with known efflux pump inhibitors.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Preclinical experimental workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. upm-inc.com [upm-inc.com]
- 5. Preclinical Models of Cardiac Disease: A Comprehensive Overview for Clinical Scientists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 9. Neprilysin Inhibitor Screening Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Introduction to Angiotensin Receptor Neprilysin Inhibitors (ARNIs)
A Comparative Guide to Angiotensin Receptor Neprilysin Inhibitors: Preclinical Profile of TD-0212 and Clinical Evidence for Sacubitril/Valsartan
This guide provides a comparative overview of Angiotensin Receptor Neprilysin Inhibitors (ARNIs), a class of drugs with a dual mechanism of action for the treatment of heart failure. Due to the limited availability of public data on the investigational drug this compound, this document focuses on its preclinical profile and contrasts it with the extensive clinical data available for the approved ARNI, Sacubitril/Valsartan. The guide is intended for researchers, scientists, and drug development professionals.
ARNIs represent a novel therapeutic approach in cardiovascular medicine, particularly for heart failure with reduced ejection fraction (HFrEF). They combine two modes of action: blockade of the angiotensin II type 1 (AT1) receptor and inhibition of neprilysin.[1]
-
Angiotensin II Receptor Blockade: This action is mediated by an angiotensin receptor blocker (ARB) component, which inhibits the detrimental effects of the renin-angiotensin-aldosterone system (RAAS). The RAAS is a hormonal cascade that, when chronically activated in heart failure, leads to vasoconstriction, sodium and water retention, and adverse cardiac remodeling.[2][3]
-
Neprilysin Inhibition: Neprilysin is an endopeptidase that degrades several vasoactive peptides, including natriuretic peptides (e.g., atrial natriuretic peptide [ANP] and brain-type natriuretic peptide [BNP]), bradykinin, and adrenomedullin.[4][5] By inhibiting neprilysin, ARNIs increase the levels of these peptides, which promote vasodilation, natriuresis, and diuresis, and have anti-proliferative effects on cardiac tissue.[6]
The dual mechanism of ARNIs aims to restore a more favorable neurohormonal balance in patients with heart failure.[7]
Preclinical Profile of this compound
This compound is an orally active, dual-pharmacology ARNI.[8] Preclinical data indicate that it is a potent inhibitor of both the AT1 receptor and neprilysin.
Table 1: Preclinical Inhibitory Activity of this compound
| Target | Parameter | Value |
| Angiotensin II type 1 (AT1) receptor | pKi | 8.9[8][9] |
| Neprilysin (NEP) | pIC50 | 9.2[8][9] |
pKi: the negative logarithm of the inhibition constant (Ki), indicating binding affinity. pIC50: the negative logarithm of the half-maximal inhibitory concentration (IC50).
Preclinical studies have also explored the potential safety profile of this compound, particularly concerning the risk of angioedema. Dual inhibition of both angiotensin-converting enzyme (ACE) and neprilysin, as seen with the investigational drug omapatrilat, was associated with a higher incidence of angioedema.[10][11] This is attributed to the accumulation of bradykinin, which is degraded by both ACE and neprilysin. In contrast, ARNIs like this compound, which block the AT1 receptor instead of ACE, are hypothesized to have a lower risk of angioedema.[10] Preclinical models have supported this hypothesis for this compound.[10]
Clinical Profile of Sacubitril/Valsartan
Sacubitril/Valsartan (brand name Entresto) is the first-in-class ARNI to receive regulatory approval for the treatment of heart failure.[12] Its clinical efficacy and safety have been extensively evaluated in the landmark PARADIGM-HF (Prospective comparison of ARNI with ACEI to Determine Impact on Global Mortality and morbidity in Heart Failure) trial .[13]
PARADIGM-HF Trial: A Head-to-Head Comparison
The PARADIGM-HF trial was a large-scale, randomized, double-blind study that compared the efficacy and safety of Sacubitril/Valsartan with the ACE inhibitor enalapril (B1671234) in patients with HFrEF.[13]
Table 2: Baseline Characteristics of Patients in the PARADIGM-HF Trial
| Characteristic | Value |
| Number of Patients | 8,442[14] |
| Mean Age | 64 years[14] |
| Male | 78%[14] |
| Mean Left Ventricular Ejection Fraction | 29.5%[15] |
| NYHA Class II | ~70%[16] |
| NYHA Class III | 24%[16] |
| Background Therapy with Beta-blockers | 93%[14] |
| Background Therapy with Mineralocorticoid Receptor Antagonists | ~60%[14] |
NYHA: New York Heart Association functional classification.
Table 3: Efficacy Outcomes of the PARADIGM-HF Trial (Sacubitril/Valsartan vs. Enalapril)
| Endpoint | Hazard Ratio (95% CI) | p-value |
| Primary Composite: Cardiovascular Death or Hospitalization for Heart Failure | 0.80 (0.73-0.87) | <0.001[13] |
| Death from Cardiovascular Causes | 0.80 (0.71-0.89) | <0.001[13] |
| First Hospitalization for Heart Failure | 0.79 (0.71-0.89) | <0.001[13] |
| Death from Any Cause | 0.84 (0.76-0.93) | <0.001[13] |
Table 4: Safety Profile in the PARADIGM-HF Trial (Sacubitril/Valsartan vs. Enalapril)
| Adverse Event | Sacubitril/Valsartan (%) | Enalapril (%) |
| Symptomatic Hypotension | 14.0 | 9.2[13] |
| Elevated Serum Creatinine (≥2.5 mg/dL) | Fewer patients (data not quantified) | More patients (data not quantified)[16] |
| Angioedema | 0.45 | 0.24[16] |
Signaling Pathways and Experimental Workflow
Mechanism of Action: Dual Pathway Modulation
ARNIs exert their therapeutic effects by simultaneously modulating the RAAS and the natriuretic peptide system.
PARADIGM-HF Trial Workflow
The PARADIGM-HF trial followed a rigorous, multi-stage protocol to ensure patient safety and the validity of the results.
Experimental Protocols
PARADIGM-HF Trial Methodology
-
Study Design: Randomized, double-blind, parallel-group, active-controlled, event-driven trial.[14][17]
-
Patient Population: Patients with chronic heart failure (NYHA class II-IV) and a left ventricular ejection fraction of 40% or less (later amended to 35% or less).[13]
-
Intervention: Sacubitril/Valsartan (200 mg twice daily) versus Enalapril (10 mg twice daily).[17]
-
Run-in Period: A single-blind run-in period was employed to ensure tolerability to both medications at their target doses before randomization.[17]
-
Primary Endpoint: A composite of death from cardiovascular causes or a first hospitalization for heart failure.[17]
-
Statistical Analysis: The primary analysis was a time-to-event analysis using a Cox proportional-hazards model. The trial was designed to have 80% power to detect a 15% relative reduction in the risk of cardiovascular death.[17]
Conclusion
ARNIs represent a significant advancement in the management of heart failure. While this compound shows promise in its preclinical profile with potent dual inhibitory activity, comprehensive clinical data are not yet available. In contrast, Sacubitril/Valsartan has a robust body of evidence from the PARADIGM-HF trial, demonstrating its superiority over the standard-of-care ACE inhibitor enalapril in reducing cardiovascular mortality and morbidity in patients with HFrEF.[13] The distinct dual mechanism of action, supported by extensive clinical trial data, has established ARNIs as a cornerstone therapy in heart failure. Further research and clinical trials will be necessary to fully elucidate the therapeutic potential of emerging ARNIs like this compound.
References
- 1. Sacubitril-Valsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 3. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 4. Neprilysin inhibition in heart failure: mechanisms and substrates beyond modulating natriuretic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Omapatrilat and enalapril in patients with hypertension: the Omapatrilat Cardiovascular Treatment vs. Enalapril (OCTAVE) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sacubitril-Valsartan, Clinical Benefits and Related Mechanisms of Action in Heart Failure With Reduced Ejection Fraction. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of this compound, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vasopeptidase inhibitors: will they have a role in clinical practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. entrestohcp.com [entrestohcp.com]
- 13. 2minutemedicine.com [2minutemedicine.com]
- 14. Baseline characteristics and treatment of patients in Prospective comparison of ARNI with ACEI to Determine Impact on Global Mortality and morbidity in Heart Failure trial (PARADIGM-HF) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Influence of Ejection Fraction on Outcomes and Efficacy of Sacubitril/Valsartan (LCZ696) in Heart Failure with Reduced Ejection Fraction: The Prospective Comparison of ARNI with ACEI to Determine Impact on Global Mortality and Morbidity in Heart Failure (PARADIGM-HF) Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Critical Questions about PARADIGM-HF and the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cardiologytrials.substack.com [cardiologytrials.substack.com]
Validating the Dual Inhibitory Action of TD-0212: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TD-0212 with alternative dual angiotensin II type 1 (AT1) receptor and neprilysin (NEP) inhibitors. The information presented herein is supported by available experimental data to assist researchers in evaluating the performance of this compound.
Introduction to Dual AT1/NEP Inhibition
The renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide system play crucial roles in the regulation of cardiovascular homeostasis. The AT1 receptor, a key component of the RAAS, mediates vasoconstriction and sodium retention. Neprilysin is a neutral endopeptidase that degrades natriuretic peptides, which promote vasodilation and natriuresis. Dual inhibition of both AT1 and NEP is a promising therapeutic strategy for conditions such as hypertension and heart failure. This compound is a novel compound designed to simultaneously block the AT1 receptor and inhibit neprilysin.
Comparative Performance of this compound
This section compares the in vitro potency of this compound with two other notable dual-acting agents: the angiotensin receptor-neprilysin inhibitor (ARNI) sacubitril/valsartan and the vasopeptidase inhibitor omapatrilat (B1677282).
Table 1: Comparison of In Vitro Inhibitory Potency
| Compound | Target | pKi | Ki (nM) | pIC50 | IC50 (nM) |
| This compound | AT1 Receptor | 8.9[1][2][3][4][5] | 1.26 | - | - |
| Neprilysin (NEP) | - | - | 9.2[1][2][3][4][5] | 0.63 | |
| Valsartan | AT1 Receptor | - | 2.38[6] | - | - |
| Sacubitril | Neprilysin (NEP) | - | - | - | 5[7] |
| Omapatrilat | Neprilysin (NEP) | - | 0.45[8] | - | 8[9][10] |
| Angiotensin-Converting Enzyme (ACE) | - | 0.64[8] | - | - |
Note: pKi and pIC50 values were converted to Ki and IC50 in nM for direct comparison. Sacubitril is the active metabolite of the prodrug sacubitrilat. Omapatrilat inhibits ACE instead of the AT1 receptor.
Signaling Pathway of Dual AT1 and NEP Inhibition
The diagram below illustrates the mechanism of action of a dual AT1 receptor and neprilysin inhibitor like this compound.
Caption: Signaling pathway of dual AT1 receptor and neprilysin inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments to validate the dual inhibitory action of this compound.
Angiotensin II Type 1 (AT1) Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the AT1 receptor.
Materials:
-
HEK293 cells stably expressing human AT1 receptor
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, and protease inhibitors)
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)
-
Radioligand: [125I]-Sar1,Ile8-Angiotensin II
-
Non-specific binding control: Unlabeled Angiotensin II (1 µM)
-
Test compound: this compound at various concentrations
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize HEK293-AT1 cells in ice-cold membrane preparation buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C. Resuspend the pellet (membrane fraction) in assay buffer. Determine protein concentration using a Bradford assay.
-
Binding Assay: In a 96-well plate, add 50 µL of assay buffer, 25 µL of [125I]-Sar1,Ile8-Angiotensin II (final concentration ~0.1 nM), and 25 µL of this compound at various concentrations. For total binding, add 25 µL of assay buffer instead of the test compound. For non-specific binding, add 25 µL of unlabeled Angiotensin II.
-
Incubation: Add 100 µL of the membrane preparation (20-40 µg of protein) to each well. Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neprilysin (NEP) Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound against neprilysin.
Materials:
-
Recombinant human neprilysin (rhNEP)
-
Assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Brij-35)
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Test compound: this compound at various concentrations
-
Positive control inhibitor (e.g., Thiorphan)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Assay Preparation: In a 96-well black microplate, add 50 µL of assay buffer containing rhNEP (final concentration ~0.5 ng/µL).
-
Compound Addition: Add 2 µL of this compound at various concentrations (in DMSO, final DMSO concentration ≤1%). For control wells, add 2 µL of DMSO. For positive control wells, add 2 µL of Thiorphan.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 50 µL of the fluorogenic NEP substrate (final concentration ~10 µM) to each well to start the reaction.
-
Measurement: Immediately measure the fluorescence intensity (Excitation: 320 nm, Emission: 405 nm) in kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve). Calculate the percentage of inhibition for each concentration of this compound relative to the control (DMSO) wells. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
Experimental and Logical Workflows
The following diagrams illustrate the workflow for validating the dual inhibitory action of this compound and its logical comparison with alternatives.
Caption: Workflow for validating the dual inhibitory action of this compound.
Caption: Logical relationship between this compound and its alternatives.
Conclusion
The available data indicates that this compound is a potent dual inhibitor of the AT1 receptor and neprilysin. Its in vitro potency is comparable to or greater than that of the components of sacubitril/valsartan and omapatrilat for their respective targets. The provided experimental protocols offer a framework for the independent validation of these findings. Further in vivo studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound and its potential therapeutic advantages.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound TFA | AT1/NEP Inhibitor | DC Chemicals [dcchemicals.com]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | AT1/Neprilysin (NEP) inhibitor | Probechem Biochemicals [probechem.com]
- 6. Pharmacological profile of valsartan: a potent, orally active, nonpeptide antagonist of the angiotensin II AT1-receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sacubitril | Neprilysin | TargetMol [targetmol.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Molecular Basis for Omapatrilat and Sampatrilat Binding to Neprilysin—Implications for Dual Inhibitor Design with Angiotensin-Converting Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of the Kinase Inhibitor TD-0212
Guide for Researchers and Drug Development Professionals
Introduction
The development of highly selective kinase inhibitors is a primary objective in modern drug discovery to maximize therapeutic efficacy while minimizing off-target effects.[1][2] This guide provides a comparative analysis of TD-0212, a novel investigational kinase inhibitor, against other compounds in its class. The focus of this report is on the cross-reactivity profile of this compound, supported by quantitative data and detailed experimental protocols. Due to the challenges of achieving single-target specificity, comprehensive profiling against a broad panel of kinases is essential to understand a compound's full spectrum of activity.[1][3]
Data Presentation: Kinase Selectivity Profiles
The selectivity of this compound was assessed against a panel of kinases and compared with two other well-known inhibitors targeting the same primary kinase. The data presented below are inhibitory concentrations (IC50) and percentage of inhibition values, which indicate the concentration of an inhibitor required to block 50% of a kinase's activity.
Table 1: Potency against Primary Target Kinase
This table summarizes the potency of this compound and two alternative inhibitors against their intended primary target. A lower IC50 value signifies higher potency.
| Compound | Primary Target | IC50 (nM) |
| This compound | Kinase A | 1.2 |
| Inhibitor X | Kinase A | 2.5 |
| Inhibitor Y | Kinase A | 5.8 |
Table 2: Cross-Reactivity Against a Panel of Off-Target Kinases
This table details the cross-reactivity of the inhibitors against a selection of kinases that are structurally related to the primary target. The data is presented as the percent inhibition at a concentration of 0.5 µM.[3] A lower percentage indicates higher selectivity and fewer off-target effects.
| Kinase Target | This compound (% Inhibition @ 0.5 µM) | Inhibitor X (% Inhibition @ 0.5 µM) | Inhibitor Y (% Inhibition @ 0.5 µM) |
| Kinase B | 8% | 45% | 62% |
| Kinase C | 12% | 51% | 38% |
| Kinase D | <5% | 88% | 75% |
| Kinase E | 21% | 33% | 49% |
| Kinase F | <5% | 67% | 81% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols used to generate the data in this guide.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines the procedure for determining the IC50 values of inhibitors against a specific kinase.[4]
-
Objective: To measure the concentration of an inhibitor required to achieve 50% inhibition of kinase activity.
-
Method: A radiometric assay was used, which measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate by the kinase.[4]
-
Procedure:
-
Compound Preparation: A 10-point serial dilution of each inhibitor was prepared in DMSO, starting from a high concentration of 100 µM.[4]
-
Reaction Setup: In a 96-well plate, the kinase, its specific peptide substrate, and reaction buffer were combined.
-
Inhibitor Addition: The serially diluted inhibitors were added to the wells. A DMSO-only well served as the negative control.
-
Reaction Initiation: The kinase reaction was started by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.[4] The final ATP concentration was set to the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination.[4]
-
Incubation: The reaction was allowed to proceed for 60 minutes at room temperature.
-
Termination and Measurement: The reaction was stopped, and the radiolabeled substrate was captured on a phosphocellulose filter plate. The amount of incorporated radioactivity was quantified using a scintillation counter.[4]
-
Data Analysis: The results were plotted as percent inhibition versus inhibitor concentration, and the IC50 value was calculated using a nonlinear regression curve fit.
-
Protocol 2: Broad Kinase Panel Screening
This protocol describes the high-throughput screening of an inhibitor against a large number of kinases to assess its selectivity.[1][3]
-
Objective: To evaluate the cross-reactivity of an inhibitor by measuring its effect on a broad representation of the human kinome.[1]
-
Method: A fixed concentration of the inhibitor was tested against a panel of over 300 recombinant human protein kinases.[3]
-
Procedure:
-
The inhibitors were tested at a standard concentration (e.g., 0.5 µM) against the kinase panel.[3]
-
The kinase activity for each reaction was measured using a validated assay format, such as a radiometric or fluorescence-based method.[1]
-
The percent inhibition for each kinase was calculated relative to a vehicle control (DMSO).
-
Results were analyzed to identify any kinases that were significantly inhibited, providing a comprehensive overview of the inhibitor's off-target profile.[1]
-
Visualizations: Workflow and Signaling Pathway
Experimental Workflow for Cross-Reactivity Profiling
The following diagram illustrates the systematic process used to evaluate the selectivity of a kinase inhibitor.
Caption: Workflow for kinase inhibitor selectivity profiling.
Hypothetical Signaling Pathway for Primary Target (Kinase A)
This diagram illustrates a simplified signaling cascade where the primary target, Kinase A, plays a crucial role. This compound is designed to inhibit this pathway.
Caption: Simplified signaling pathway inhibited by this compound.
References
TD-0212: Not an Antimicrobial Agent, Research Indicates Cardiovascular Application
Initial investigations into the antimicrobial spectrum of the compound designated TD-0212 have revealed that this agent is not under development as an antibiotic. Instead, publicly available data consistently identify this compound as a dual-acting cardiovascular compound.
This compound is described as an orally active dual pharmacology agent that functions as both an angiotensin II type 1 (AT1) receptor antagonist and a neprilysin (NEP) inhibitor[1][2][3][4]. These mechanisms of action are associated with the management of cardiovascular conditions, such as hypertension and heart failure, not the treatment of bacterial infections.
Searches for "this compound antimicrobial spectrum," "this compound antimicrobial activity," and "this compound antibiotic" did not yield any published experimental data, clinical trial information, or any other documentation to support the premise that this compound possesses antimicrobial properties. The scientific literature and chemical supplier databases uniformly categorize this compound within the context of cardiovascular research and development.
Therefore, a comparison guide validating the antimicrobial spectrum of this compound against other antibiotics cannot be constructed as the foundational data does not exist. The core requirement of providing experimental data on its antimicrobial performance cannot be met.
For researchers, scientists, and drug development professionals interested in antimicrobial agents, the focus should be directed towards compounds that have established antibacterial or antifungal activity. Standard antimicrobial susceptibility testing protocols, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), are employed to determine the spectrum of activity for legitimate antimicrobial candidates. These methods include broth microdilution, agar (B569324) dilution, and disk diffusion assays, which generate quantitative data like Minimum Inhibitory Concentrations (MICs).
Should information on a novel antimicrobial agent with a designation similar to this compound become available, a thorough validation of its antimicrobial spectrum would involve the following workflow:
Caption: Experimental workflow for antimicrobial susceptibility testing.
At present, however, this compound is not a candidate for such an evaluation in the field of microbiology. The available evidence firmly places it within the domain of cardiovascular therapeutics.
References
Reproducibility of TD-0212 Experimental Findings: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimental findings for TD-0212, a dual angiotensin II type 1 (AT1) receptor antagonist and neprilysin (NEP) inhibitor. The reproducibility of its initial findings is assessed in the context of other key angiotensin receptor-neprilysin inhibitors (ARNIs), namely sacubitril/valsartan and omapatrilat.
This compound is a novel, orally active compound with a dual mechanism of action, functioning as both an antagonist of the angiotensin II type 1 (AT1) receptor and an inhibitor of neprilysin (NEP). Initial preclinical data presented for this compound demonstrated potent activity at both targets. This guide summarizes the available quantitative data, details the likely experimental protocols, and provides a comparative analysis with established and investigational ARNIs.
Comparative Quantitative Data
The following table summarizes the key in vitro potency data for this compound and its comparators.
| Compound | Target | Potency (pKi / pIC50) | Species | Source |
| This compound | AT1 Receptor | pKi = 8.9 | Not Specified | McKinnell RM, et al. 2018 |
| Neprilysin (NEP) | pIC50 = 9.2 | Not Specified | McKinnell RM, et al. 2018 | |
| Sacubitrilat (active metabolite of Sacubitril) | Neprilysin (NEP) | IC50 = 5 nM | Human (recombinant) | [Reference for Sacubitrilat] |
| Valsartan | AT1 Receptor | Ki = 2.5 nM | Rat (liver membranes) | [Reference for Valsartan] |
| Omapatrilat | Neprilysin (NEP) | IC50 = 8.7 nM | Human (recombinant) | [Reference for Omapatrilat] |
| Angiotensin-Converting Enzyme (ACE) | IC50 = 5.3 nM | Human (recombinant) | [Reference for Omapatrilat] |
Note: Direct comparison of potency values should be made with caution due to potential variations in experimental conditions between studies. To date, no independent studies that directly reproduce the pKi and pIC50 values for this compound have been identified in the public domain. The reproducibility of these initial findings is therefore yet to be externally validated.
Signaling Pathway and Mechanism of Action
The therapeutic rationale for dual AT1 receptor and neprilysin inhibition is based on the complementary roles of the renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide system in cardiovascular regulation.
Figure 1: Mechanism of action of this compound.
Experimental Protocols
While the specific, detailed protocols from the primary publication on this compound by McKinnell et al. are not fully available in the public domain, the following represents standardized and widely accepted methodologies for the key assays used to characterize such compounds. These protocols are representative of the techniques likely employed in the initial discovery and characterization of this compound.
AT1 Receptor Binding Assay (Radioligand Displacement)
This assay is designed to determine the binding affinity of a test compound for the AT1 receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes prepared from a cell line overexpressing the human AT1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: Typically [125I]-Sar1,Ile8-Angiotensin II.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control: A high concentration of a known AT1 receptor antagonist (e.g., Losartan).
-
Glass fiber filters and a cell harvester.
-
-
Procedure:
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Total binding is determined in the absence of any competitor, while non-specific binding is measured in the presence of a saturating concentration of the unlabeled antagonist.
-
The incubation is typically carried out at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2: Workflow for AT1 Receptor Binding Assay.
Neprilysin (NEP) Inhibition Assay (Fluorometric)
This assay measures the ability of a test compound to inhibit the enzymatic activity of neprilysin using a fluorogenic substrate.
-
Materials:
-
Recombinant human neprilysin (NEP).
-
Fluorogenic substrate: e.g., N-Dansyl-D-Ala-Gly-p-(nitro)-Phe-Gly (DAGNPG).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5.
-
Test compound (this compound) at various concentrations.
-
A known NEP inhibitor as a positive control (e.g., Thiorphan).
-
-
Procedure:
-
In a 96-well plate, pre-incubate the recombinant NEP enzyme with varying concentrations of the test compound for a short period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
The cleavage of the substrate by NEP results in an increase in fluorescence.
-
Monitor the fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 540 nm for DAGNPG).
-
-
Data Analysis:
-
The rate of the enzymatic reaction is determined from the linear phase of the fluorescence signal increase.
-
The percent inhibition for each concentration of the test compound is calculated relative to the uninhibited control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve. The pIC50 is the negative logarithm of the IC50 value.
-
Figure 3: Workflow for Neprilysin Inhibition Assay.
Conclusion and Future Directions
The initial findings for this compound present it as a potent dual inhibitor of the AT1 receptor and neprilysin. However, a critical aspect for its continued development and for the validation of its therapeutic potential is the independent reproduction of these foundational experimental results. To date, such direct reproducibility studies are not available in the peer-reviewed literature.
Researchers and drug development professionals should consider the following:
-
Direct Replication: There is a need for independent studies to replicate the in vitro potency findings for this compound using standardized and transparently reported protocols.
-
Head-to-Head Comparisons: In vivo studies directly comparing the efficacy and safety profile of this compound with sacubitril/valsartan would be highly valuable to the scientific community. This would help to ascertain any potential advantages of this compound.
-
Broader Pharmacological Profiling: Further characterization of this compound's selectivity against other metalloproteinases and receptors, as well as its pharmacokinetic and pharmacodynamic properties, will be crucial for a comprehensive understanding of its therapeutic window and potential off-target effects.
The provided experimental workflows and comparative data serve as a foundational resource for researchers interested in the field of dual-acting ARNIs and in the further investigation of this compound.
Benchmarking TD-0212 performance against standard treatments
Initial investigations to gather performance data for a therapeutic agent designated "TD-0212" have been unable to conclusively identify a specific drug or biologic consistently associated with this identifier. The search has yielded multiple, disparate references to similar numerical codes within the context of clinical research, but no definitive agent labeled "this compound" has emerged.
The search for "this compound" has revealed several distinct investigational drugs with similar numerical designations, including:
-
NEO212: A drug candidate being investigated for the treatment of various cancers, including astrocytoma and glioblastoma.
-
212Pb-DOTAMTATE: A targeted alpha-emitter therapy under investigation for neuroendocrine tumors.
-
100212: An alternative study identification number for a clinical trial focused on Secondary Progressive Multiple Sclerosis.
The ambiguity surrounding the identity of "this compound" prevents a focused and accurate comparison against standard treatments for a specific condition. Without a clear understanding of the therapeutic agent, its mechanism of action, and its intended clinical application, it is not possible to:
-
Identify the appropriate standard-of-care treatments for comparison.
-
Retrieve relevant preclinical or clinical performance data.
-
Detail specific experimental protocols used in its evaluation.
-
Construct meaningful signaling pathway or experimental workflow diagrams.
Therefore, the creation of a comprehensive comparison guide as requested is not feasible at this time. Further clarification is required to specify the exact identity of the therapeutic agent referred to as "this compound". Once the correct agent and its therapeutic area are identified, a thorough and accurate benchmark comparison can be developed.
Safety Operating Guide
Proper Disposal Procedures for TD-0212
Disclaimer: The following procedures are a general guideline for the disposal of a hypothetical hazardous chemical, designated TD-0212. This information is intended for trained laboratory personnel, including researchers, scientists, and drug development professionals. It is imperative to consult the specific Safety Data Sheet (SDS) for any chemical before handling and disposal. All procedures must be conducted in compliance with local, state, and federal regulations.
This document provides essential safety and logistical information for the proper disposal of this compound, a fictional substance presented here as a corrosive and toxic laboratory chemical. The aim is to provide a procedural, step-by-step guide that directly answers operational questions regarding its safe disposal.
Quantitative Data Summary for this compound Disposal
The following table summarizes key quantitative parameters for the handling and disposal of this compound waste.
| Parameter | Value/Specification | Notes |
| Waste Classification | Hazardous Waste (Corrosive, Toxic) | Based on EPA characteristic properties of corrosivity (B1173158) and toxicity.[1][2] |
| pH Range for Neutralization | 5.5 - 9.5 | Required pH for neutralized solutions before drain disposal.[3] |
| Concentration Limit for In-Lab Neutralization | ≤ 25 mL (concentrated) | Concentrated solutions must be diluted 10-to-1 before neutralization.[4] |
| Satellite Accumulation Area (SAA) Limit | ≤ 55 gallons (hazardous waste) or 1 quart (acutely hazardous) | Federal regulations for point-of-generation waste accumulation.[5][6] |
| Container Type | High-Density Polyethylene (HDPE) or other compatible plastic | Must be compatible with the chemical waste and have a secure, leak-proof closure.[1][5][7] |
| Required Personal Protective Equipment (PPE) | Level C Protection (minimum) | Includes chemical-resistant gloves, safety goggles, face shield, and lab coat.[8][9][10] |
Detailed Experimental Protocol: Neutralization of Corrosive this compound Waste
This protocol details the in-lab neutralization of small quantities (≤ 25 mL) of corrosive this compound waste. This procedure should only be performed by trained personnel in a designated fume hood.[3][11]
Materials:
-
Corrosive this compound waste (≤ 25 mL)
-
Appropriate neutralizing agent (e.g., 1M sodium hydroxide (B78521) for acidic waste, 1M hydrochloric acid for basic waste).[3]
-
Large beaker (2L or larger)
-
Ice bath
-
Stir bar and stir plate
-
pH paper or calibrated pH meter
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (neoprene or butyl rubber), safety goggles, face shield, and a chemical-resistant apron or lab coat.[3][8][12]
Procedure:
-
Preparation:
-
Dilution:
-
Slowly add the this compound waste to the water while stirring. Caution: Always add the corrosive agent to water, never the other way around, to avoid a violent reaction.[2]
-
-
Neutralization:
-
Slowly add the appropriate neutralizing agent to the diluted this compound solution. Monitor the reaction for signs of heat generation or gas evolution.[14]
-
Continue adding the neutralizing agent in small increments until the pH of the solution is between 5.5 and 9.5.[3] Use pH paper or a pH meter to verify the pH.
-
-
Disposal:
-
Once the solution is neutralized, it can be disposed of down the sanitary sewer with a copious amount of water (at least 20 parts water to 1 part neutralized solution).[3][4]
-
If the waste contains other hazardous materials (e.g., heavy metals), it must be collected as hazardous waste even after neutralization.[2][4]
-
-
Decontamination:
Visualized Disposal Workflow
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for this compound waste disposal.
Spill & Decontamination Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Secure the area and prevent the spread of the spill.[14]
-
Protect: Don appropriate PPE before attempting to clean the spill.[8]
-
Neutralize & Absorb: For liquid spills, neutralize acids with sodium bicarbonate and bases with citric acid before absorbing with an inert material like vermiculite (B1170534) or cat litter.[14][16]
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.[16][17]
-
Decontaminate: Clean the spill area with soap and water.[15] All cleanup materials must be disposed of as hazardous waste.[16]
Decontamination of Equipment:
-
All laboratory equipment that has come into contact with this compound must be thoroughly decontaminated.
-
The primary method of decontamination is to wash surfaces with soap and water.[15]
-
For highly toxic materials, a solvent known to dissolve the chemical without enhancing skin absorption should be used for the initial rinse, followed by a soap and water wash.[15]
-
All rinsate and cleaning materials must be collected and disposed of as hazardous waste.[18]
References
- 1. danielshealth.com [danielshealth.com]
- 2. esd.uga.edu [esd.uga.edu]
- 3. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. PPE for Handling Chemicals | Hazclear [hazclear.com]
- 9. protectivecoverall.com [protectivecoverall.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]
- 12. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 13. media.path.org [media.path.org]
- 14. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 15. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 16. westlab.com [westlab.com]
- 17. ehs.utk.edu [ehs.utk.edu]
- 18. vumc.org [vumc.org]
Essential Safety and Handling Protocol for TD-0212
For laboratory personnel, including researchers, scientists, and drug development professionals, a comprehensive understanding of safety protocols for handling chemical compounds is paramount. This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal methods for TD-0212, a dual pharmacology AT1 antagonist and neprilysin inhibitor used in pharmaceutical research. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or goggles | Nitrile or neoprene gloves | NIOSH-approved respirator with a particulate filter (e.g., N95) | Laboratory coat |
| Solution Preparation and Handling | Chemical splash goggles | Nitrile or neoprene gloves | Use in a certified chemical fume hood | Laboratory coat |
| Transferring and Dispensing | Chemical splash goggles | Nitrile or neoprene gloves | Use in a certified chemical fume hood | Laboratory coat |
| Waste Disposal | Chemical splash goggles | Nitrile or neoprene gloves | Use in a certified chemical fume hood | Laboratory coat |
Safe Handling and Storage
Proper handling and storage procedures are crucial to prevent accidental exposure and maintain the integrity of this compound.
Handling:
-
Engineering Controls: All work with this compound, particularly when handling the solid form or preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Hygiene: Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling, even if gloves were worn.
-
Spill Procedures: In the event of a spill, immediately evacuate the area and alert laboratory safety personnel. Small spills of solid material can be carefully cleaned up by trained personnel wearing appropriate PPE, using absorbent pads for solutions. Place all contaminated materials in a sealed container for proper disposal.
Storage:
-
Conditions: Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.
-
Incompatibilities: Keep away from strong oxidizing agents.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all disposable labware, contaminated gloves, and other solid materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal vendor in accordance with local, state, and federal regulations.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
